(3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA
描述
属性
分子式 |
C41H64N7O17P3S |
|---|---|
分子量 |
1052.0 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3E,5Z,8Z,11Z,14Z)-icosa-3,5,8,11,14-pentaenethioate |
InChI |
InChI=1S/C41H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h8-9,11-12,14-15,17-20,28-30,34-36,40,51-52H,4-7,10,13,16,21-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b9-8-,12-11-,15-14-,18-17-,20-19+/t30-,34-,35-,36+,40-/m1/s1 |
InChI 键 |
PHIGJHMEMQBUMA-MHBLKGGESA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (3E,5Z,8Z,11Z,14Z)-Icosapentaenoyl-CoA: Discovery, Natural Sources, and Metabolic Significance
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(3E,5Z,8Z,11Z,14Z)-Icosapentaenoyl-CoA is a pivotal, transient intermediate in the mitochondrial beta-oxidation of the omega-3 fatty acid, eicosapentaenoic acid (EPA). Its discovery is intrinsically linked to the broader elucidation of the metabolic pathways of polyunsaturated fatty acids. This guide provides a comprehensive overview of its biochemical origins, its place in metabolic pathways, and the analytical methodologies required for its study. While this specific CoA ester is not stored in tissues, its precursor, EPA, is abundant in various marine organisms. Understanding the flux through the beta-oxidation pathway and the enzymes that produce this intermediate is critical for research into lipid metabolism, bioenergetics, and related metabolic disorders.
Discovery and Scientific Context
The discovery of this compound is not marked by a singular event but rather is a conceptual outcome of the detailed mapping of the beta-oxidation pathway for polyunsaturated fatty acids (PUFAs). The initial framework for fatty acid oxidation was established for saturated fatty acids. However, the presence of cis double bonds in naturally occurring unsaturated fatty acids presented a biochemical challenge to the canonical pathway, which requires a trans-Δ² double bond for the action of enoyl-CoA hydratase.
The critical breakthrough came with the identification and characterization of auxiliary enzymes, principally enoyl-CoA isomerase . This enzyme catalyzes the isomerization of a cis- or trans-Δ³ double bond to a trans-Δ² double bond, thereby allowing the beta-oxidation spiral to proceed. The formation of a trans double bond at the third carbon (C-3) during the initial dehydrogenation of certain PUFA-CoAs, like eicosapentaenoyl-CoA, leads to the transient formation of intermediates such as this compound.
Natural Sources and Bioavailability
This compound is not a compound that is consumed or found in significant storage quantities in any natural source. Instead, its presence is a direct consequence of the metabolic processing of its precursor, eicosapentaenoic acid (EPA; 20:5 n-3). Therefore, the "natural sources" of this intermediate are, in effect, any biological system with high levels of EPA and active fatty acid metabolism.
EPA is abundant in marine organisms, particularly those in cold-water environments. The primary producers of EPA are marine microalgae, which are then consumed by various organisms, leading to the accumulation of EPA up the food chain.
Table 1: Eicosapentaenoic Acid (EPA) Content in Various Natural Sources
| Natural Source | EPA Content (% of total fatty acids) | Reference Organism/Details |
| Marine Microalgae | Up to 30% | Phaeodactylum tricornutum, Nannochloropsis sp. |
| Oily Fish | 5-25% | Salmon, Mackerel, Herring, Sardines |
| Krill Oil | 10-20% | Euphausia superba |
| Cod Liver Oil | 7-15% | Gadus morhua |
| Green-lipped Mussel | 5-15% | Perna canaliculus |
Note: The concentration of this compound within these organisms is transient and depends on the metabolic rate of EPA beta-oxidation.
Biochemical Signaling and Metabolic Pathways
The primary and currently understood role of this compound is as a metabolic intermediate in the mitochondrial beta-oxidation of EPA.
The Beta-Oxidation of Eicosapentaenoic Acid
The initial all-cis configuration of eicosapentaenoyl-CoA, (5Z,8Z,11Z,14Z,17Z)-icosapentaenoyl-CoA, undergoes several cycles of beta-oxidation. The formation of the (3E,5Z,8Z,11Z,14Z) isomer is a predicted consequence of the processing of the original double bond structure by the enzymes of the beta-oxidation pathway. Specifically, after two rounds of beta-oxidation, the original Δ⁵ double bond of EPA is in the Δ³ position. The subsequent action of acyl-CoA dehydrogenase can introduce a Δ²-trans double bond, but the existing Δ³-cis bond requires the action of enoyl-CoA isomerase to be shifted to a Δ²-trans bond, allowing hydration and the continuation of the cycle. The "3E" configuration in the specified molecule indicates a trans double bond at the third position, which is a substrate for enoyl-CoA isomerase.
Experimental Protocols
The analysis of fatty acyl-CoA species, particularly transient intermediates like this compound, is challenging due to their low abundance and chemical lability. The current state-of-the-art methodology relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation for Acyl-CoA Analysis
A generalized protocol for the extraction of acyl-CoAs from biological tissues (e.g., fish liver) is as follows:
-
Tissue Homogenization: Flash-freeze the tissue in liquid nitrogen. Homogenize the frozen tissue in a pre-chilled solvent, typically an acidic solution (e.g., 10% trichloroacetic acid or 2M perchloric acid) or a buffered organic solvent mixture (e.g., isopropanol/phosphate buffer) to precipitate proteins and quench enzymatic activity.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard, such as a ¹³C-labeled acyl-CoA or an odd-chain fatty acyl-CoA (e.g., C17:0-CoA), to the homogenate for accurate quantification.
-
Solid-Phase Extraction (SPE): Centrifuge the homogenate to pellet the precipitated protein. The supernatant containing the acyl-CoAs is then loaded onto a solid-phase extraction cartridge (e.g., C18 or a mixed-mode anion exchange) to separate the acyl-CoAs from more polar and non-polar contaminants.
-
Elution and Concentration: Elute the acyl-CoAs from the SPE cartridge using an appropriate solvent (e.g., methanol (B129727) or acetonitrile (B52724) with a small amount of ammonium (B1175870) hydroxide). The eluate is then typically evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC-MS/MS mobile phase.
LC-MS/MS Analysis
-
Chromatography: Reversed-phase chromatography using a C18 column is typically employed. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an ammonium acetate (B1210297) buffer) and an organic component (e.g., acetonitrile or methanol) is used to separate the acyl-CoAs based on their chain length and degree of unsaturation.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The precursor ion for the specific acyl-CoA is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high specificity and sensitivity.
Table 2: Representative LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Value/Description |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ion (m/z) | Specific fragment (e.g., corresponding to the acyl chain) |
| Collision Energy | Optimized for each analyte |
Future Directions
The study of specific intermediates in fatty acid metabolism, such as this compound, is a burgeoning field. Advances in mass spectrometry, particularly in the area of lipidomics and metabolomics, are enabling more sensitive and comprehensive profiling of these transient species. Future research may focus on:
-
Quantitative Flux Analysis: Using stable isotope tracers to measure the rate of formation and consumption of this intermediate, providing insights into the regulation of EPA metabolism.
-
Enzyme Kinetics and Inhibition: Studying the specific kinetics of enoyl-CoA isomerase and other beta-oxidation enzymes with this particular substrate.
-
Role in Disease States: Investigating whether the accumulation of this or related intermediates is associated with mitochondrial dysfunction in metabolic diseases.
By providing a deeper understanding of the intricate steps of fatty acid metabolism, research into molecules like this compound will continue to illuminate the complex interplay between diet, metabolism, and health.
The Enzymatic Production of (3E,5Z,8Z,11Z,14Z)-Icosapentaenoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3E,5Z,8Z,11Z,14Z)-Icosapentaenoyl-CoA is a critical intermediate in the metabolic processing of polyunsaturated fatty acids (PUFAs). Its unique trans double bond at the third carbon position distinguishes it from the all-cis configuration of its precursor, eicosapentaenoic acid (EPA). The formation of this specific isomer is a key step in the β-oxidation of PUFAs, a catabolic pathway essential for energy production. This guide provides a comprehensive overview of the enzymatic pathway responsible for the synthesis of this compound, focusing on the central role of the enzyme Δ³,Δ²-enoyl-CoA isomerase. We present quantitative kinetic data, detailed experimental protocols for enzyme activity assays, and a review of the signaling pathways that regulate this metabolic process. This document is intended to serve as a technical resource for researchers in lipid metabolism, drug discovery, and related fields.
Introduction: The Significance of this compound
Polyunsaturated fatty acids (PUFAs) are vital components of cellular membranes and precursors to a vast array of signaling molecules. Their catabolism through β-oxidation is a fundamental process for cellular energy homeostasis. However, the presence of cis double bonds in naturally occurring PUFAs, such as eicosapentaenoic acid (EPA), presents a challenge to the standard enzymatic machinery of β-oxidation.
The core enzymes of β-oxidation are stereospecific and require a trans-Δ² double bond for their activity. When the degradation of a fatty acyl-CoA with a cis double bond at an odd-numbered carbon position proceeds, a cis-Δ³-enoyl-CoA intermediate is formed, which is not a substrate for the next enzyme in the cycle, enoyl-CoA hydratase. To overcome this metabolic hurdle, cells employ auxiliary enzymes, among which Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8) plays a pivotal role.
This isomerase catalyzes the conversion of a cis- or trans-Δ³-enoyl-CoA to a trans-Δ²-enoyl-CoA, thereby allowing the fatty acid to re-enter the β-oxidation spiral. The subject of this guide, this compound, is the product of this isomerization reaction acting on an icosapentaenoyl-CoA intermediate with a cis double bond at the 3-position. Understanding the production of this specific isomer is, therefore, crucial to comprehending the complete catabolism of EPA and other related PUFAs.
The Enzymatic Pathway: β-Oxidation of Polyunsaturated Fatty Acids
The generation of this compound is an integral step within the broader pathway of mitochondrial and peroxisomal β-oxidation of PUFAs. The pathway can be conceptualized as follows:
-
Activation: Eicosapentaenoic acid (EPA) is first activated to its coenzyme A thioester, (all-Z)-icosapentaenoyl-CoA, by an acyl-CoA synthetase. This reaction is ATP-dependent.
-
Initial β-Oxidation Cycles: The saturated portion of the fatty acyl-CoA chain undergoes standard β-oxidation cycles, each consisting of four reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. Each cycle shortens the chain by two carbons and produces one molecule of acetyl-CoA, one FADH₂, and one NADH.
-
Encountering a cis Double Bond: When the β-oxidation machinery reaches a cis double bond at the Δ³ position, the pathway stalls. For a precursor like (all-Z)-icosapentaenoyl-CoA, this occurs after a specific number of cycles.
-
Isomerization by Δ³,Δ²-Enoyl-CoA Isomerase: At this juncture, Δ³,Δ²-enoyl-CoA isomerase acts on the cis-Δ³-enoyl-CoA intermediate. The enzyme catalyzes the isomerization of the double bond from the cis-Δ³ to the trans-Δ² position. In the context of an icosapentaenoyl-CoA substrate, this reaction yields this compound.
-
Resumption of β-Oxidation: The newly formed trans-Δ²-enoyl-CoA is a substrate for enoyl-CoA hydratase, and the β-oxidation spiral can proceed.
This critical isomerization step is found in both mitochondria and peroxisomes, with distinct isoenzymes present in each organelle[1][2].
Mandatory Visualization: Pathway to this compound
Caption: Formation of this compound via Δ³,Δ²-Enoyl-CoA Isomerase.
Quantitative Data: Enzyme Kinetics
The efficiency of this compound production is dictated by the kinetic properties of Δ³,Δ²-enoyl-CoA isomerase. While data for the specific icosapentaenoyl-CoA substrate is limited, studies on homologous substrates provide valuable insights into the enzyme's activity.
| Enzyme Source | Substrate | KM (µM) | Vmax (µmol/min/mg) | Specific Activity (U/mg) | Reference |
| Recombinant Rat Liver | 3-cis-octenoyl-CoA | 81 | 292 | 201 | [3] |
| Purified Rat Liver | 3-trans-hexenoyl-CoA | - | - | 9 (velocity ratio relative to C12) | [2] |
| Purified Rat Liver | 3-trans-decenoyl-CoA | - | - | 2.5 (velocity ratio relative to C12) | [2] |
| Purified Rat Liver | 3-trans-dodecenoyl-CoA | - | - | 1 (velocity ratio relative to C12) | [2] |
| Recombinant S. cerevisiae | 3-cis-octenoyl-CoA | - | - | 16 | [4] |
Experimental Protocols
Cloning, Expression, and Purification of Recombinant Δ³,Δ²-Enoyl-CoA Isomerase
This protocol is adapted from the methodology for recombinant rat liver Δ³,Δ²-enoyl-CoA isomerase[3].
Objective: To obtain highly pure and active Δ³,Δ²-enoyl-CoA isomerase for subsequent kinetic and functional studies.
Materials:
-
pLM1 expression vector
-
Escherichia coli competent cells (e.g., BL21(DE3))
-
Primers for subcloning with a His-tag sequence
-
PCR reagents
-
Restriction enzymes and T4 DNA ligase
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
SDS-PAGE reagents
-
Gel filtration chromatography system
Procedure:
-
Subcloning: The gene encoding Δ³,Δ²-enoyl-CoA isomerase is subcloned from a source plasmid into the pLM1 expression vector using PCR. Primers are designed to incorporate a hexahistidine tag at the N- or C-terminus to facilitate purification.
-
Transformation: The recombinant plasmid is transformed into competent E. coli cells.
-
Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced by the addition of IPTG (e.g., 0.5 mM final concentration) and the culture is incubated for a further 4-6 hours at 30°C.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication on ice.
-
Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA column. The column is washed with wash buffer to remove non-specifically bound proteins. The target protein is then eluted with elution buffer.
-
Purity and Identity Confirmation: The purity of the eluted protein is assessed by SDS-PAGE. The molecular weight of the subunit should be approximately 30 kDa[3]. The oligomeric state (dimeric for the rat liver enzyme) can be determined by gel filtration chromatography[3].
Mandatory Visualization: Experimental Workflow for Enzyme Production
Caption: Workflow for the recombinant production and purification of Δ³,Δ²-enoyl-CoA isomerase.
Spectrophotometric Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity
This protocol is based on the principle that the isomerization of a Δ³-enoyl-CoA to a Δ²-enoyl-CoA results in an increase in absorbance at a specific wavelength, due to the creation of the conjugated system of the α,β-unsaturated thioester.
Objective: To quantitatively measure the catalytic activity of Δ³,Δ²-enoyl-CoA isomerase.
Materials:
-
Purified Δ³,Δ²-enoyl-CoA isomerase
-
Assay buffer (e.g., 0.2 M potassium phosphate, pH 8.0)
-
Substrate: A suitable Δ³-enoyl-CoA, such as 3-cis-octenoyl-CoA or a custom-synthesized polyunsaturated analog.
-
UV/Vis spectrophotometer
-
Cuvettes
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and the Δ³-enoyl-CoA substrate at a known concentration (e.g., 20 µM).
-
Baseline Reading: Place the cuvette in the spectrophotometer and record the baseline absorbance at the appropriate wavelength (e.g., 300 nm for dienoyl-CoA substrates, which may require adjustment for other substrates).
-
Initiation of Reaction: Add a small, known amount of the purified enzyme to the cuvette to start the reaction. Mix gently.
-
Monitoring Absorbance Change: Immediately begin monitoring the increase in absorbance over time. Record the absorbance at regular intervals for a set period (e.g., 1-5 minutes).
-
Calculation of Activity: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The enzyme activity is calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance, ε is the molar extinction coefficient of the product, c is the change in concentration, and l is the path length of the cuvette. The specific activity is then expressed as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Regulatory Signaling Pathways
The production of this compound is intrinsically linked to the overall regulation of fatty acid β-oxidation. This process is tightly controlled by a network of signaling pathways that respond to the metabolic state of the cell.
Transcriptional Regulation by Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a family of nuclear receptors that function as ligand-activated transcription factors and are master regulators of lipid metabolism[5].
-
PPARα: This isoform is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, and skeletal muscle. Natural ligands for PPARα include fatty acids and their derivatives. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes[5]. Many genes encoding enzymes of β-oxidation, including acyl-CoA synthetases and potentially the Δ³,Δ²-enoyl-CoA isomerase (ECI1) gene, are targets of PPARα, leading to their increased transcription[6].
-
PPARβ/δ: This isoform also plays a role in promoting fatty acid oxidation, particularly in skeletal muscle and adipose tissue.
Mandatory Visualization: PPARα Signaling Pathway
Caption: Transcriptional regulation of the ECI1 gene by the PPARα signaling pathway.
Regulation by AMP-Activated Protein Kinase (AMPK)
AMPK is a key cellular energy sensor that is activated under conditions of low energy (high AMP/ATP ratio), such as during exercise or fasting[7][8].
-
Inhibition of Fatty Acid Synthesis: Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. Malonyl-CoA is an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports long-chain fatty acyl-CoAs into the mitochondria for β-oxidation. By reducing malonyl-CoA levels, AMPK relieves this inhibition, thereby promoting fatty acid uptake into the mitochondria and subsequent β-oxidation.
-
Direct Effects on β-Oxidation Enzymes: While the primary effect of AMPK on β-oxidation is through the regulation of CPT1, some studies suggest that polyunsaturated fatty acids themselves can activate AMPK, creating a potential feedback loop that further promotes their own oxidation[9][10].
Conclusion
The enzymatic production of this compound is a specialized yet crucial step in the catabolism of eicosapentaenoic acid and other related polyunsaturated fatty acids. This process is mediated by the enzyme Δ³,Δ²-enoyl-CoA isomerase, which resolves a metabolic bottleneck created by the presence of cis double bonds in the fatty acyl-CoA substrate. The activity of this pathway is intricately regulated at the transcriptional level by nuclear receptors such as PPARα and at the metabolic level by energy sensors like AMPK. A thorough understanding of this enzymatic pathway and its regulation is essential for researchers and professionals in fields ranging from basic metabolic research to the development of therapeutic interventions for metabolic disorders. The data and protocols provided in this guide offer a foundational resource for further investigation into this important area of lipid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Delta 3,delta 2-enoyl-CoA isomerases. Characterization of the mitochondrial isoenzyme in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cloning, expression, and purification of the functional Delta(3)-Delta(2)-enoyl-CoA isomerase fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular characterization of Saccharomyces cerevisiae Delta3, Delta2-enoyl-CoA isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative analysis of gene regulation by the transcription factor PPARalpha between mouse and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMPK-Mediated Regulation of Lipid Metabolism by Phosphorylation [jstage.jst.go.jp]
- 8. Role of the AMP-activated protein kinase in regulating fatty acid metabolism during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A role for AMPK in the inhibition of glucose-6-phosphate dehydrogenase by polyunsaturated fatty acids (Journal Article) | OSTI.GOV [osti.gov]
- 10. "The effects of omega-3 polyunsaturated fatty acids on AMPK activation " by Myra Ellen Woodworth-Hobbs [researchrepository.wvu.edu]
A Technical Guide to the Isomers of Icosapentaenoyl-CoA: (3E,5Z,8Z,11Z,14Z) vs. all-cis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparison of two isomers of icosapentaenoyl-CoA: the naturally occurring (5Z,8Z,11Z,14Z,17Z)-icosapentaenoyl-CoA, commonly referred to as all-cis eicosapentaenoyl-CoA, and the metabolic intermediate (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA. While the all-cis isomer is a well-documented component of omega-3 fatty acid biosynthesis and elongation, the 3E isomer emerges as a transient but critical intermediate in the β-oxidation of eicosapentaenoic acid (EPA). This document elucidates their distinct biochemical roles, metabolic pathways, and the experimental methodologies required for their characterization. A comprehensive understanding of these isomers is paramount for research in lipid metabolism, drug development targeting fatty acid oxidation, and the study of metabolic disorders.
Introduction
Eicosapentaenoyl-CoA, the coenzyme A thioester of eicosapentaenoic acid (EPA), is a central molecule in lipid metabolism. Its isomeric forms, dictated by the configuration of its five double bonds, determine its metabolic fate and biological activity. The all-cis configuration, specifically (5Z,8Z,11Z,14Z,17Z)-icosapentaenoyl-CoA, is the direct product of fatty acid activation and serves as a substrate for elongation, desaturation, and incorporation into complex lipids. In contrast, the this compound isomer, containing a trans double bond at the third carbon position, is not typically found in cellular lipid pools but is a key intermediate in the mitochondrial and peroxisomal β-oxidation of EPA. The presence of a double bond at an odd-numbered carbon in the all-cis isomer necessitates the action of the auxiliary enzyme 3,2-enoyl-CoA isomerase, which generates the 3E isomer as part of the degradation pathway.
Biochemical and Metabolic Differentiation
The structural variance between these two isomers dictates their roles in cellular metabolism.
-
all-cis Eicosapentaenoyl-CoA ((5Z,8Z,11Z,14Z,17Z)-icosapentaenoyl-CoA): This is the primary activated form of EPA. It is a substrate for fatty acid elongase and desaturase enzymes, leading to the synthesis of longer-chain omega-3 fatty acids like docosahexaenoic acid (DHA).[1] It is also a substrate for acyltransferases, which incorporate EPA into phospholipids, triglycerides, and cholesterol esters.
-
This compound: This isomer is a transient intermediate in the β-oxidation of EPA. The initial rounds of β-oxidation of all-cis-EPA proceed until a cis-double bond is encountered at the 3-position. At this point, the enzyme 3,2-enoyl-CoA isomerase catalyzes the conversion of the cis-Δ³ double bond to a trans-Δ² double bond, forming 2-trans-enoyl-CoA, which can then re-enter the main β-oxidation spiral. The this compound is the conceptual intermediate in this isomerization process.
Data Presentation: Comparative Summary of Icosapentaenoyl-CoA Isomers
| Feature | This compound | all-cis (5Z,8Z,11Z,14Z,17Z)-Icosapentaenoyl-CoA |
| Common Name | 3-trans-Eicosapentaenoyl-CoA (intermediate) | Eicosapentaenoyl-CoA |
| Primary Metabolic Role | Intermediate in β-oxidation of EPA | Substrate for anabolic pathways (elongation, desaturation, lipid synthesis) |
| Key Enzyme | 3,2-Enoyl-CoA Isomerase | Acyl-CoA Synthetase (activation), Elongases, Desaturases, Acyltransferases |
| Cellular Location | Mitochondrial matrix, Peroxisomes | Cytosol, Endoplasmic Reticulum |
| Stereochemistry | Contains one trans double bond at C-3 | All five double bonds are in the cis configuration |
| Relative Abundance | Very low, transient | Constitutively present in cells metabolizing EPA |
Experimental Protocols
Distinguishing and quantifying these isomers requires specialized analytical techniques.
Synthesis of this compound Standard
A synthetic standard is crucial for analytical method development. A common approach involves the chemical isomerization of all-cis-EPA.
Methodology:
-
Isomerization: all-cis-Eicosapentaenoic acid is treated with a catalyst such as p-toluenesulfinic acid or via a thiyl radical-catalyzed reaction to induce cis-trans isomerization.
-
Purification of Fatty Acid Isomers: The resulting mixture of mono-trans EPA isomers is separated using silver-ion high-performance liquid chromatography (Ag-HPLC).
-
CoA Thioester Synthesis: The purified 3E-EPA isomer is then activated to its CoA thioester using a suitable chemical or enzymatic method.
-
Purification of Acyl-CoA: The synthesized this compound is purified by reverse-phase HPLC.
Separation and Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of acyl-CoA species from biological samples.[2][3]
Methodology:
-
Extraction: Acyl-CoAs are extracted from tissues or cells using a solvent system such as isopropanol/acetonitrile/water with an acidic modifier to precipitate proteins and preserve the acyl-CoA esters.
-
Chromatographic Separation: The isomers are separated on a reverse-phase C18 column using a gradient of aqueous mobile phase (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic mobile phase (e.g., acetonitrile). The separation of geometric isomers can be challenging and may require optimization of the column chemistry and gradient profile.
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, targeting the precursor ion of the specific icosapentaenoyl-CoA isomer and its characteristic product ions generated by collision-induced dissociation.
Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the synthesized standards.[4]
Methodology:
-
Sample Preparation: The purified acyl-CoA isomer is dissolved in a suitable deuterated solvent.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the protons of the double bonds. The coupling constants of the olefinic protons can distinguish between cis and trans configurations.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the chemical environment of each carbon atom, further confirming the isomeric structure.
Visualization of Metabolic Pathways
Anabolic Pathway of all-cis Eicosapentaenoyl-CoA
Caption: Anabolic fate of all-cis eicosapentaenoyl-CoA.
Catabolic Pathway involving this compound
Caption: Role of the 3E isomer in EPA β-oxidation.
Conclusion
The distinction between this compound and all-cis eicosapentaenoyl-CoA is fundamental to understanding the complete metabolic picture of eicosapentaenoic acid. While the all-cis isomer is the precursor for critical omega-3 fatty acid products, the 3E isomer is an essential, albeit transient, player in its catabolism. The analytical methods outlined in this guide provide a framework for researchers to investigate the roles of these isomers in health and disease, potentially uncovering new therapeutic targets for metabolic disorders. Further research focusing on the direct quantification and functional analysis of the 3E isomer in various physiological and pathological states is warranted.
References
- 1. Identification of two novel microalgal enzymes involved in the conversion of the omega3-fatty acid, eicosapentaenoic acid, into docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
The Therapeutic Potential of trans-EPA Isomers: A Technical Guide to (3E,5Z,8Z,11Z,14Z)-Icosapentaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, is well-established for its beneficial effects on cardiovascular and inflammatory diseases. However, the processing of fish oils can lead to the isomerization of its natural cis double bonds into trans configurations. This guide explores the burgeoning field of trans-EPA isomers, with a specific focus on the potential therapeutic relevance of molecules like (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA. While direct research on this specific isomer is nascent, this document synthesizes the current understanding of trans-EPA isomers as a whole, detailing their metabolism, biological activities, and the experimental approaches used for their investigation. This guide aims to provide a foundational resource for researchers and drug development professionals interested in the untapped therapeutic potential of these novel fatty acid structures.
Introduction: The Emergence of trans-EPA Isomers
The typical form of EPA found in nature possesses all cis double bonds. However, industrial processes such as the deodorization of fish oils can induce the formation of various mono-trans and poly-trans isomers of EPA. The presence of these isomers in dietary supplements and processed foods has raised questions about their biological effects, which may differ significantly from their all-cis counterpart. While trans fatty acids are often associated with negative health outcomes, the specific actions of trans isomers of beneficial polyunsaturated fatty acids like EPA are not well understood and represent an intriguing area for therapeutic exploration.
The molecule of interest, this compound, is the coenzyme A thioester of a specific mono-trans isomer of EPA. As the activated form of the fatty acid within the cell, it is the direct substrate for various metabolic and signaling pathways. Understanding its unique interactions with cellular machinery is key to unlocking its therapeutic potential.
Metabolism and Cellular Fate
Once a trans-EPA isomer enters the cell, it is converted to its coenzyme A derivative, such as this compound, to enable its participation in metabolic processes.
Cellular Uptake and Incorporation into Membranes
Trans-EPA isomers are incorporated into cellular membranes, which can influence membrane fluidity and the function of membrane-bound proteins. Studies have shown that mono-trans EPA isomers are incorporated into liver mitochondrial membranes in rats fed deodorized fish oil. This suggests that these isomers can access key cellular compartments and potentially modulate their function.
Enzymatic Processing
The metabolism of fatty acyl-CoA molecules is a complex process involving multiple enzymatic pathways. The introduction of a trans double bond can alter the substrate specificity and kinetics of these enzymes.
-
Acyl-CoA Synthetase: The initial activation of fatty acids to their CoA esters is catalyzed by acyl-CoA synthetases. The efficiency of this step for trans-EPA isomers compared to all-cis-EPA is an important area of investigation.
-
Cyclooxygenases (COX) and Lipoxygenases (LOX): These enzymes are central to the production of inflammatory mediators (eicosanoids). All-cis-EPA is a substrate for COX and LOX, leading to the production of anti-inflammatory eicosanoids. Research on mixtures of trans-EPA isomers (TEPA) indicates they are less suitable substrates for 15-lipoxygenase compared to all-cis-EPA. This suggests that the presence of a trans double bond can alter the inflammatory signaling cascade.
Potential Therapeutic Relevance
The therapeutic potential of this compound and other trans-EPA isomers is likely to be multifaceted, stemming from their influence on lipid metabolism and inflammatory signaling.
Anti-Inflammatory and Pro-Resolving Effects
While some research suggests that a mixture of trans-EPA isomers has reduced anti-inflammatory activity compared to all-cis-EPA, the specific effects of individual isomers are unknown. It is plausible that certain isomers could have unique and potent anti-inflammatory or pro-resolving properties. For instance, they might selectively inhibit pro-inflammatory pathways or serve as precursors for novel classes of specialized pro-resolving mediators. One study found that treatment with a mixture of trans-EPA isomers (TEPA) did not affect the release of the pro-inflammatory leukotriene B4 (LTB4) from stimulated rat peritoneal exudate cells, in contrast to the inhibitory effect of all-cis-EPA.
Modulation of Lipid Metabolism
A study comparing the effects of a mixture of trans-EPA isomers (TEPA) with all-cis-EPA in HepG2 cells revealed that TEPA significantly decreased the amount of cellular triacylglycerol. This suggests a potential role for specific trans-EPA isomers in managing conditions associated with dyslipidemia.
Quantitative Data
The following tables summarize the available quantitative data from studies on trans-EPA isomers.
Table 1: Effect of TEPA and EPA on Cellular Triacylglycerol and Gene Expression in HepG2 Cells
| Treatment | Cellular Triacylglycerol (% of control) | Fatty Acid Synthase mRNA (% of control) | Stearoyl-CoA Desaturase-1 mRNA (% of control) |
| Control | 100 | 100 | 100 |
| EPA | 80 | 70 | 60 |
| TEPA | 60 | 50 | 40 |
Data are illustrative and based on reported trends.
Experimental Protocols
Detailed methodologies are crucial for the continued investigation of trans-EPA isomers. Below are outlines of key experimental protocols.
Synthesis of Specific trans-EPA Isomers
The synthesis of specific trans-EPA isomers is a prerequisite for studying their individual biological effects. A common method involves the isomerization of all-cis-EPA methyl esters using nitrous acid, followed by purification using silver nitrate-impregnated silica (B1680970) gel chromatography to separate the different isomers.
In Vitro Cell Culture Experiments
-
Cell Culture and Fatty Acid Treatment: Human cell lines, such as HepG2 (liver) or macrophages, are cultured under standard conditions. The trans-EPA isomer of interest is complexed with fatty acid-free bovine serum albumin (BSA) and added to the culture medium at various concentrations.
-
Lipid Extraction and Analysis: After incubation, total cellular lipids are extracted using methods like the Folch procedure. The incorporation of the trans-EPA isomer into different lipid classes (e.g., phospholipids, triacylglycerols) is quantified by gas chromatography-mass spectrometry (GC-MS).
-
Gene Expression Analysis: RNA is extracted from the treated cells, and the expression of genes involved in lipid metabolism and inflammation (e.g., SREBP-1c, FASN, SCD1, COX-2, 5-LOX) is analyzed by quantitative real-time PCR (qRT-PCR).
Enzyme Assays
-
Cyclooxygenase and Lipoxygenase Activity: The effect of the trans-EPA-CoA isomer on COX and LOX activity can be assessed using cell-free assays with purified enzymes or in cell-based assays by measuring the production of their respective metabolites (prostaglandins, leukotrienes) using techniques like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
Visualizing the Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways relevant to the metabolism and potential action of this compound.
Future Directions and Conclusion
The study of trans-EPA isomers, including this compound, is a frontier in lipid research. While current data, primarily from studies on isomer mixtures, hint at unique biological activities, a significant knowledge gap exists regarding the specific effects of individual isomers. Future research should focus on:
-
Isomer-Specific Synthesis and Testing: Developing robust methods for synthesizing pure individual trans-EPA isomers to enable the precise evaluation of their biological activities.
-
In-depth Mechanistic Studies: Elucidating the interactions of specific trans-EPA-CoA isomers with key metabolic and inflammatory enzymes and receptors.
-
Preclinical and Clinical Investigations: Assessing the therapeutic potential of promising trans-EPA isomers in animal models of disease and, eventually, in human clinical trials.
Methodological & Application
Application Note: Protocol for the Isolation of (3E,5Z,8Z,11Z,14Z)-Icosapentaenoyl-CoA from Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction (3E,5Z,8Z,11Z,14Z)-Icosapentaenoyl-CoA is the activated thioester form of eicosapentaenoic acid (EPA), a critical omega-3 polyunsaturated fatty acid. As a central metabolic intermediate, it is a substrate for numerous cellular processes, including energy production via β-oxidation, storage in complex lipids like triglycerides and phospholipids, and elongation/desaturation pathways. The inherent low abundance and chemical instability of long-chain polyunsaturated acyl-CoAs present significant challenges for their extraction and quantification from biological samples. This document provides a detailed protocol for the isolation of this compound from cultured mammalian cell lysates, synthesizing established methods to ensure high recovery and sample purity for subsequent analysis by HPLC or LC-MS/MS.
Metabolic Pathway Context
This compound is formed from its parent fatty acid, EPA, through an ATP-dependent reaction catalyzed by acyl-CoA synthetases. Once formed, it can be trafficked to various metabolic pathways. The diagram below illustrates its central position in lipid metabolism.
Caption: Metabolic activation of EPA and subsequent fates of its CoA derivative.
Experimental Protocol
This protocol is optimized for the extraction of long-chain acyl-CoAs from cultured cells. It employs a solvent-based extraction followed by solid-phase purification to isolate the target molecule.
1. Principle The method is based on the rapid quenching of metabolic activity and cell lysis, followed by liquid-liquid extraction to separate polar acyl-CoAs from non-polar lipids. The extract is then purified using solid-phase extraction (SPE) to concentrate the acyl-CoA fraction and remove interfering substances prior to analysis.
2. Materials and Reagents
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Acetonitrile (B52724) (ACN)
-
2-Propanol
-
Potassium Phosphate Monobasic (KH2PO4)
-
Saturated Ammonium (B1175870) Sulfate (B86663) solution
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB or C18)
-
Methanol (B129727) (MeOH)
-
Ammonium Acetate
-
5-Sulfosalicylic acid (SSA)
-
Cell scraper (for adherent cells)
-
Glass homogenizer or sonicator
-
Refrigerated centrifuge
-
Vacuum manifold for SPE
-
Nitrogen evaporator or vacuum concentrator
3. Detailed Step-by-Step Methodology
3.1. Cell Harvesting and Lysis
-
For Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS. Immediately add 1 mL of ice-cold extraction solvent (e.g., 75% Acetonitrile, 25% 2-Propanol) containing a known amount of internal standard (e.g., Heptadecanoyl-CoA) directly to the plate. Scrape the cells and collect the lysate into a pre-chilled microfuge tube.
-
For Suspension Cells: Pellet cells by centrifugation (500 x g for 5 min at 4°C). Discard the supernatant and wash the pellet twice with ice-cold PBS. Resuspend the final pellet in 1 mL of ice-cold extraction solvent with internal standard.
3.2. Acyl-CoA Extraction
-
Homogenize the cell lysate using a glass homogenizer or sonicate on ice (3 cycles of 15 seconds with 30-second intervals) to ensure complete cell disruption.
-
Add 250 µL of saturated ammonium sulfate and 2 mL of acetonitrile to the homogenate.[1]
-
Vortex the mixture vigorously for 5 minutes.[1]
-
Centrifuge at 1,900 x g for 5 minutes at 4°C to pellet cell debris.[1]
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.
-
To maximize yield, a second extraction can be performed on the pellet.[1]
3.3. Solid-Phase Extraction (SPE) Purification
-
Column Conditioning: Condition an SPE column (e.g., Oasis HLB, 30 mg) by washing with 1 mL of methanol, followed by equilibration with 1 mL of water.
-
Sample Loading: Dilute the supernatant from step 3.2 with 5-10 volumes of 100 mM KH2PO4 buffer (pH 4.9) to ensure binding to the SPE resin.[1] Load the diluted sample onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of water to remove salts and other polar impurities.
-
Elution: Elute the acyl-CoAs from the column using 1 mL of methanol containing 25 mM ammonium acetate.
3.4. Final Sample Preparation
-
Evaporate the eluted sample to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume (50-100 µL) of a suitable analysis solvent, such as a solution of 5% 5-sulfosalicylic acid in water, for subsequent LC-MS analysis.
Experimental Workflow Diagram
Caption: Workflow for the isolation of acyl-CoAs from cell lysates.
Data Presentation
The efficiency of the extraction and the expected concentrations of long-chain acyl-CoAs can vary between cell types and experimental conditions. The following table summarizes typical quantitative data from the literature.
| Parameter | Value | Cell/Tissue Type | Reference |
| Extraction Recovery | 70-80% | Rat Tissues | |
| SPE Recovery | 83-90% | Rat Liver | [2] |
| Palmitoyl-CoA (C16:0) | 13.9 ± 1.9 pmol/mg protein | HepG2 Cells | |
| Stearoyl-CoA (C18:0) | 7.9 ± 1.0 pmol/mg protein | HepG2 Cells | |
| Oleoyl-CoA (C18:1) | 10.1 ± 1.1 pmol/mg protein | HepG2 Cells | |
| Arachidonoyl-CoA (C20:4) | 0.9 ± 0.1 pmol/mg protein | HepG2 Cells |
Note: Data for specific icosapentaenoyl-CoA levels are not broadly published and will be dependent on cell type and fatty acid supplementation. The values above provide a comparative baseline for other common long-chain acyl-CoAs.
References
Application Notes and Protocols for Utilizing (3E,5Z,8Z,11Z,14Z)-Icosapentaenoyl-CoA in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3E,5Z,8Z,11Z,14Z)-Icosapentaenoyl-CoA is a key intermediate in the β-oxidation of eicosapentaenoic acid (EPA), a critically important omega-3 polyunsaturated fatty acid. The metabolism of polyunsaturated fatty acids requires a set of auxiliary enzymes to handle the double bonds at unconventional positions. The specific isomerase, Δ³,Δ²-enoyl-CoA isomerase (ECI; EC 5.3.3.8), is responsible for converting the 3-enoyl-CoA intermediate to a 2-enoyl-CoA, a substrate recognized by the core β-oxidation machinery.
These application notes provide a comprehensive guide for utilizing this compound as a substrate in enzyme assays, primarily focusing on the characterization of Δ³,Δ²-enoyl-CoA isomerase activity. This information is valuable for researchers studying fatty acid metabolism, enzyme kinetics, and for professionals in drug development targeting metabolic pathways.
Data Presentation: Enzyme Kinetics
While specific kinetic parameters for Δ³,Δ²-enoyl-CoA isomerase with this compound are not extensively documented in publicly available literature, the following table presents representative kinetic data for ECI from various sources with structurally related substrates. This data can serve as a valuable reference for experimental design and data interpretation. Researchers are encouraged to determine the specific kinetic constants for their experimental system.
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Reference |
| Rat Liver Mitochondria | trans-3-Hexenoyl-CoA | - | - | - | |
| Rat Liver Mitochondria | trans-3-Decenoyl-CoA | - | - | - | |
| Rat Liver Mitochondria | trans-3-Dodecenoyl-CoA | - | - | - | |
| Recombinant Rat Liver | cis-3-Octenoyl-CoA | 81 | 292 | - | |
| Cucumber Cotyledons | cis-3-Hexenoyl-CoA | - | - | - | [1] |
Note: The velocity ratio for C6:C10:C12 trans-3-enoyl substrates for the rat liver mitochondrial enzyme was reported as 9:2.5:1. The specific activity of recombinant rat liver ECI was found to be 201 U/mg.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of Δ³,Δ²-enoyl-CoA isomerase by monitoring the hydration of the product, 2-enoyl-CoA, by a coupling enzyme, enoyl-CoA hydratase (crotonase). The decrease in absorbance at 263 nm, corresponding to the disappearance of the 2-enoyl-CoA thioester bond, is measured.
Materials and Reagents:
-
This compound (Substrate)
-
Purified Δ³,Δ²-enoyl-CoA isomerase (Enzyme)
-
Enoyl-CoA hydratase (Crotonase) (Coupling enzyme)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Bovine Serum Albumin (BSA)
-
UV-transparent microplate or cuvettes
-
Spectrophotometer capable of reading at 263 nm
Procedure:
-
Prepare a stock solution of the substrate , this compound, in an appropriate buffer. Determine the exact concentration spectrophotometrically using its molar extinction coefficient.
-
Prepare the reaction mixture in a microplate well or a cuvette. A typical 200 µL reaction mixture may contain:
-
100 mM Tris-HCl, pH 8.0
-
0.1 mg/mL BSA
-
Excess of enoyl-CoA hydratase (e.g., 5-10 units/mL)
-
Varying concentrations of this compound (e.g., 10-200 µM)
-
-
Equilibrate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding a known amount of purified Δ³,Δ²-enoyl-CoA isomerase to the reaction mixture.
-
Immediately monitor the decrease in absorbance at 263 nm over time using a spectrophotometer. Record readings every 15-30 seconds for 5-10 minutes.
-
Calculate the initial rate of reaction (ΔA₂₆₃/min) from the linear portion of the absorbance versus time plot.
-
Determine the enzyme activity using the molar extinction coefficient of the 2-enoyl-CoA product at 263 nm (ε ≈ 6,700 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
For kinetic analysis , repeat the assay with varying substrate concentrations to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.
Visualizations
Experimental Workflow
Caption: Workflow for the spectrophotometric assay of Δ³,Δ²-enoyl-CoA isomerase.
Signaling Pathway
Caption: Metabolic pathways of Eicosapentaenoic Acid (EPA).
References
Application Notes and Protocols for (3E,5Z,8Z,11Z,14Z)-Icosapentaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3E,5Z,8Z,11Z,14Z)-Icosapentaenoyl-CoA is a specific geometric isomer of the coenzyme A ester of eicosapentaenoic acid (EPA), an omega-3 fatty acid of significant interest in metabolic and signaling research. As the activated form of its corresponding fatty acid, icosapentaenoyl-CoA participates in various cellular processes, including energy metabolism and lipid biosynthesis. The specific geometry of the double bonds can influence its metabolic fate and biological activity. These application notes provide detailed protocols for the synthesis, purification, and quantitative analysis of this compound, offering a framework for its investigation in research and drug development.
Synthesis of this compound Analytical Standard
The synthesis of this compound can be achieved through a two-step process: first, the preparation of the specific (3E,5Z,8Z,11Z,14Z)-eicosapentaenoic acid isomer, followed by its enzymatic conversion to the corresponding coenzyme A thioester.
Protocol 1: Preparation of (3E,5Z,8Z,11Z,14Z)-Eicosapentaenoic Acid
This protocol outlines a general strategy for obtaining a specific geometric isomer of a polyunsaturated fatty acid.
Materials:
-
all-cis-Eicosapentaenoic acid
-
p-Toluenesulfinic acid (catalyst)
-
Anhydrous solvent (e.g., hexane)
-
Inert gas (e.g., nitrogen or argon)
-
Silver nitrate-impregnated silica (B1680970) gel for chromatography
-
HPLC system with a suitable column (e.g., silver-ion column or specialized reversed-phase column)
-
Solvents for chromatography (e.g., hexane, acetonitrile, isopropanol)
Procedure:
-
Isomerization: Dissolve all-cis-eicosapentaenoic acid in an anhydrous solvent under an inert atmosphere. Add a catalytic amount of p-toluenesulfinic acid. The reaction mixture is heated to induce geometric isomerization. The reaction time and temperature should be optimized to maximize the yield of the desired mono-trans isomer.
-
Purification: After the reaction, the solvent is evaporated. The resulting mixture of fatty acid isomers is then subjected to silver-ion chromatography to separate the different geometric isomers.
-
Fractionation: Fractions are collected and analyzed by HPLC to identify the fraction containing the (3E,5Z,8Z,11Z,14Z)-eicosapentaenoic acid isomer. The identity of the isomer can be confirmed by techniques such as NMR spectroscopy.
-
Isolation: The purified isomer is collected, and the solvent is evaporated under reduced pressure.
Protocol 2: Enzymatic Synthesis of this compound
This protocol utilizes an acyl-CoA synthetase to attach the fatty acid to coenzyme A.
Materials:
-
(3E,5Z,8Z,11Z,14Z)-Eicosapentaenoic acid
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA synthetase (immobilized or in solution)
-
Buffer solution (e.g., Tris-HCl with MgCl2)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the buffer solution, ATP, and coenzyme A.
-
Initiation: Add the purified (3E,5Z,8Z,11Z,14Z)-eicosapentaenoic acid and acyl-CoA synthetase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at an optimal temperature (typically 37°C) with gentle agitation. Monitor the reaction progress by HPLC.
-
Purification: Once the reaction is complete, purify the this compound using solid-phase extraction to remove unreacted starting materials and enzyme.
-
Quantification: Determine the concentration of the purified product using UV spectrophotometry at 260 nm (for the adenine (B156593) portion of CoA) and a suitable analytical method like HPLC-UV.
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of fatty acyl-CoAs in biological matrices.
Protocol 3: Sample Preparation from Biological Tissues
Materials:
-
Tissue sample (e.g., liver, muscle)
-
Homogenization buffer (e.g., phosphate (B84403) buffer)
-
Internal standard (e.g., a stable isotope-labeled or odd-chain fatty acyl-CoA)
-
Organic solvents (e.g., isopropanol, acetonitrile)
-
Saturated ammonium (B1175870) sulfate (B86663) solution
Procedure:
-
Homogenization: Homogenize the frozen tissue sample in ice-cold homogenization buffer containing the internal standard.
-
Extraction: Add organic solvents and saturated ammonium sulfate solution to the homogenate. Vortex thoroughly to precipitate proteins and extract the acyl-CoAs.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated material.
-
Supernatant Collection: Transfer the supernatant containing the acyl-CoAs to a clean tube.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the extract in a solvent compatible with the LC-MS/MS analysis.
Protocol 4: LC-MS/MS Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Reversed-phase C18 or C8 column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Illustrative Example):
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium acetate and 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 0-2 min, 30% B; 2-15 min, 30-95% B; 15-18 min, 95% B; 18-20 min, 30% B |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters (Illustrative Example):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | [M+H]+ for this compound |
| Product Ion (Q3) | Specific fragment ion (e.g., resulting from the neutral loss of 507 Da) |
| Collision Energy | Optimized for the specific analyte |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary (Illustrative)
The following table presents hypothetical performance data for the quantitative analysis of this compound based on typical results for similar long-chain fatty acyl-CoAs.
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Biological Significance and Signaling Pathways
Long-chain fatty acyl-CoAs are central intermediates in lipid metabolism, serving as substrates for beta-oxidation and the synthesis of complex lipids. They also function as signaling molecules that can modulate the activity of enzymes and transcription factors.
The geometric isomerization of polyunsaturated fatty acids, such as the presence of a trans double bond in this compound, can alter their interaction with enzymes and their incorporation into complex lipids. Studies on other trans isomers of EPA suggest that they can be incorporated into cellular membranes, potentially altering membrane fluidity and the function of membrane-associated proteins.
Below is a diagram illustrating the central role of icosapentaenoyl-CoA in cellular lipid metabolism.
Caption: Metabolic fate of this compound.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of this compound from biological samples.
Caption: Workflow for quantitative analysis of icosapentaenoyl-CoA.
Application Notes and Protocols for the Derivatization of (3E,5Z,8Z,11Z,14Z)-Icosapentaenoyl-CoA for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of long-chain polyunsaturated fatty acyl-CoAs, such as (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA, is precluded by their low volatility and high polarity. To overcome this limitation, a derivatization process is essential. This document provides detailed application notes and a comprehensive protocol for the derivatization of this compound to its corresponding fatty acid methyl ester (FAME) for subsequent GC-MS analysis. The described method involves a two-step process: saponification to liberate the free fatty acid, followed by esterification to form the volatile FAME derivative.
Principles of Derivatization
The derivatization of icosapentaenoyl-CoA for GC-MS analysis is a critical sample preparation step that involves two key chemical reactions:
-
Saponification (Alkaline Hydrolysis): The thioester bond of the acyl-CoA is cleaved using a strong base, typically potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in methanol (B129727). This reaction releases the fatty acid as its corresponding carboxylate salt and free coenzyme A.
-
Esterification (Methylation): The resulting free fatty acid is then converted into its more volatile and less polar methyl ester derivative. This is commonly achieved through an acid-catalyzed reaction with a reagent such as boron trifluoride in methanol (BF3-methanol). This reagent is particularly effective for esterifying polyunsaturated fatty acids. The resulting fatty acid methyl ester (FAME) is amenable to GC-MS analysis.
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of long-chain polyunsaturated fatty acid methyl esters (PUFA-FAMEs) using GC-MS. While specific data for this compound may vary depending on the exact experimental conditions and matrix, the provided values offer a reliable reference for method validation and performance assessment.
Table 1: Linearity of FAME Analysis by GC-MS
| Analyte | Concentration Range (µg/mL) | Linear Regression Equation | Correlation Coefficient (R²) | Reference |
| Eicosapentaenoic acid methyl ester (EPA-ME) | 5 - 100 | y = 12543x + 3487 | ≥ 0.995 | [1] |
| Docosahexaenoic acid methyl ester (DHA-ME) | 5 - 100 | y = 11876x + 2987 | ≥ 0.995 | [1] |
| Linoleic acid methyl ester | 1 - 10 | y = 23451x + 1543 | ≥ 0.993 | [1] |
| Oleic acid methyl ester | 1 - 10 | y = 25432x + 1876 | ≥ 0.992 | [1] |
| Representative FAMEs (C16-C22) | 2 - 100 mg/kg | Forced through zero | > 0.985 |
Table 2: Recovery and Precision for FAME Analysis
| Analyte | Spiked Concentration (µg/mL) | Recovery (%) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Reference |
| Eicosapentaenoic acid methyl ester (EPA-ME) | 50 | 92.5 ± 4.1 | 3.5 | 5.2 | [1] |
| Docosahexaenoic acid methyl ester (DHA-ME) | 50 | 90.8 ± 4.5 | 4.1 | 6.1 | [1] |
| General FAMEs in plasma | Not specified | > 80% (with NaOH+BF3 method) | < 10% | < 15% |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| Eicosapentaenoic acid methyl ester (EPA-ME) | 0.16 | 0.46 | [1] |
| Docosahexaenoic acid methyl ester (DHA-ME) | 0.18 | 0.63 | [1] |
| General FAMEs | Low femtomol range (on column) | Not specified | [2] |
Experimental Protocols
Materials and Reagents
-
This compound sample
-
Methanol (anhydrous, HPLC grade)
-
Potassium hydroxide (KOH) pellets
-
Boron trifluoride-methanol solution (14% w/v)
-
n-Hexane (HPLC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Internal standard (e.g., heptadecanoic acid methyl ester)
-
Screw-cap glass test tubes with PTFE-lined caps
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a polar capillary column (e.g., DB-WAX, ZB-WAX, or equivalent)
Protocol for Derivatization
This protocol is a two-step procedure involving saponification followed by esterification.
Step 1: Saponification (Alkaline Hydrolysis)
-
Accurately transfer a known amount of the this compound sample into a screw-cap glass test tube.
-
Add 2 mL of 0.5 M methanolic KOH to the tube.
-
Add a known amount of internal standard if quantitative analysis is desired.
-
Cap the tube tightly and vortex for 30 seconds.
-
Heat the mixture in a water bath or heating block at 80°C for 10 minutes to ensure complete hydrolysis.
-
Allow the tube to cool to room temperature.
Step 2: Esterification with Boron Trifluoride-Methanol
-
To the cooled saponified mixture, add 2 mL of 14% boron trifluoride-methanol solution.[3]
-
Cap the tube tightly and vortex for 30 seconds.
-
Heat the mixture at 80°C for 30 minutes. For polyunsaturated fatty acids, it is crucial to perform this step under a nitrogen atmosphere to prevent oxidation.
-
Cool the tube to room temperature.
-
Add 2 mL of n-hexane to the tube to extract the FAMEs.
-
Add 2 mL of saturated NaCl solution to facilitate phase separation.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis Parameters (Example)
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: Agilent J&W DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar column
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 min
-
Ramp 1: 4°C/min to 240°C
-
Hold at 240°C for 10 min[3]
-
-
MSD Transfer Line Temperature: 240°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Visualizations
Caption: Experimental workflow for the derivatization of icosapentaenoyl-CoA.
Caption: Metabolic activation of a fatty acid and its subsequent fates.
References
Application Notes and Protocols for the Synthesis of Radiolabeled (3E,5Z,8Z,11Z,14Z)-Icosapentaenoyl-CoA for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of radiolabeled (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA, a crucial tracer for investigating the metabolic fate and signaling roles of eicosapentaenoic acid (EPA) isomers. The synthesis involves a multi-step process beginning with the stereoselective synthesis of the (3E)-EPA isomer, followed by radiolabeling and subsequent conversion to its coenzyme A (CoA) ester. This document outlines both chemical and enzymatic approaches for the synthesis and provides detailed purification and characterization methods. Furthermore, it includes a guide for designing and conducting tracer studies using the synthesized radiolabeled molecule in cellular and in vivo models.
Introduction
Eicosapentaenoic acid (EPA) is a long-chain omega-3 polyunsaturated fatty acid with significant roles in various physiological processes, including inflammation, cardiovascular function, and neurotransmission. While the all-cis isomer of EPA is the most common, other geometric isomers, such as those with a trans double bond, may be formed during food processing or metabolic processes and could have distinct biological activities. To elucidate the specific metabolic pathways and biological functions of the (3E,5Z,8Z,11Z,14Z)-EPA isomer, the use of a radiolabeled tracer is indispensable. This application note provides a comprehensive guide for the synthesis, purification, and application of radiolabeled this compound.
Synthesis of Radiolabeled this compound
The overall synthesis workflow can be divided into three main stages:
-
Synthesis of (3E,5Z,8Z,11Z,14Z)-Icosapentaenoic Acid: This involves the stereoselective chemical synthesis to introduce the trans double bond at the C3 position.
-
Radiolabeling of the EPA Isomer: Introduction of a radioisotope (e.g., ¹⁴C or ³H) at a specific position in the molecule.
-
Conversion to the Coenzyme A Ester: Activation of the radiolabeled fatty acid and its conjugation to Coenzyme A.
Chemical Synthesis of (3E,5Z,8Z,11Z,14Z)-Icosapentaenoic Acid
The synthesis of mono-trans isomers of EPA has been reported and can be adapted to generate the desired (3E) isomer.[1] A general strategy involves the partial reduction of a corresponding diyne precursor or the isomerization of the all-cis EPA. A plausible synthetic route is outlined below:
Experimental Protocol: Synthesis of (3E)-EPA Isomer (Adapted from literature[1])
This protocol is a conceptual outline and requires optimization by a skilled synthetic chemist.
-
Protection of the Carboxylic Acid: The carboxylic acid of all-cis EPA is first protected as a methyl or ethyl ester.
-
Selective Isomerization: The double bond at the C3 position is selectively isomerized to the trans configuration. This can be achieved through various methods, such as photoisomerization in the presence of a sensitizer (B1316253) or by using specific catalysts.
-
Purification: The resulting mixture of isomers is purified using high-performance liquid chromatography (HPLC) with a silver nitrate-impregnated stationary phase, which allows for the separation of geometric isomers.
-
Deprotection: The protecting group is removed to yield the free fatty acid.
Radiolabeling of (3E,5Z,8Z,11Z,14Z)-Icosapentaenoic Acid
Radiolabeling can be achieved through various methods, with the choice of isotope (e.g., ¹⁴C, ³H) and position of the label depending on the specific research question.
-
Carbon-14 Labeling: Typically, [1-¹⁴C]-labeled fatty acids are synthesized. This can be achieved by starting the synthesis with a ¹⁴C-labeled precursor. Alternatively, commercially available [1-¹⁴C]-(5Z,8Z,11Z,14Z,17Z)-eicosapentaenoic acid can be used as a starting material for isomerization, though this would yield a mixture of isomers requiring careful purification.
-
Tritium (B154650) Labeling: Tritium can be introduced stereospecifically by the reduction of a suitable precursor with tritium gas and a catalyst.
Experimental Protocol: [1-¹⁴C] Labeling (Conceptual)
-
Starting Material: Begin with a precursor to the C1-C3 fragment of EPA that is labeled with ¹⁴C at the carboxyl carbon.
-
Wittig-type Coupling: Couple the radiolabeled fragment with the remaining C4-C20 portion of the molecule containing the desired double bond geometry.
-
Purification: Purify the final product using HPLC.
Synthesis of Radiolabeled this compound
The conversion of the radiolabeled fatty acid to its CoA ester can be accomplished through chemical or enzymatic methods.
A common method for chemical synthesis involves the activation of the fatty acid's carboxyl group followed by reaction with Coenzyme A.[2]
Experimental Protocol: Chemical Synthesis of Radiolabeled EPA-CoA
-
Activation of the Fatty Acid: Dissolve the radiolabeled (3E,5Z,8Z,11Z,14Z)-icosapentaenoic acid in an anhydrous organic solvent (e.g., tetrahydrofuran). Add an activating agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) and stir at room temperature to form the acyl-imidazole intermediate.
-
Reaction with Coenzyme A: In a separate vial, dissolve Coenzyme A trilithium salt in an aqueous buffer (e.g., sodium bicarbonate). Add the activated fatty acid solution to the Coenzyme A solution and stir.
-
Purification: Purify the resulting radiolabeled EPA-CoA by reverse-phase HPLC.[3]
This method utilizes an acyl-CoA synthetase to catalyze the formation of the thioester bond between the fatty acid and Coenzyme A.[4]
Experimental Protocol: Enzymatic Synthesis of Radiolabeled EPA-CoA
-
Reaction Mixture: Prepare a reaction mixture containing the radiolabeled (3E,5Z,8Z,11Z,14Z)-icosapentaenoic acid, Coenzyme A, ATP, MgCl₂, and a suitable long-chain acyl-CoA synthetase in a buffered solution (e.g., Tris-HCl).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C).
-
Quenching and Purification: Stop the reaction by adding an acid (e.g., perchloric acid) and purify the radiolabeled EPA-CoA by HPLC.
Purification and Characterization
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purifying radiolabeled acyl-CoAs.[3]
Table 1: HPLC Purification Parameters for Radiolabeled EPA-CoA
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 50 mM Potassium Phosphate Buffer, pH 5.3 |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-dependent gradient from 95% A to 100% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm (for CoA) and a radioactivity detector |
Characterization:
-
Radiochemical Purity: Determined by HPLC with radioactivity detection.
-
Specific Activity: Measured by liquid scintillation counting and quantification of the acyl-CoA concentration by UV absorbance at 260 nm.
-
Structural Integrity: Confirmed by mass spectrometry.
Application in Tracer Studies
Radiolabeled this compound can be used as a tracer to study its metabolic fate in various biological systems.
In Vitro Studies (Cell Culture)
Experimental Protocol: Tracer Study in Cultured Cells
-
Cell Culture: Plate cells at a desired density and allow them to adhere.
-
Labeling: Replace the culture medium with a medium containing the radiolabeled EPA-CoA at a known concentration and specific activity.
-
Incubation: Incubate the cells for various time points.
-
Harvesting and Extraction: Wash the cells with cold PBS, and then extract lipids and proteins.
-
Analysis: Analyze the distribution of radioactivity in different lipid fractions (e.g., phospholipids, triglycerides, cholesterol esters) by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Analyze protein acylation by immunoprecipitation and scintillation counting.
In Vivo Studies (Animal Models)
Tracer studies in animal models can provide insights into the whole-body metabolism of the EPA isomer.[5]
Experimental Design:
-
Administration: Administer the radiolabeled EPA-CoA to the animal model via an appropriate route (e.g., intravenous injection, oral gavage).
-
Sample Collection: Collect blood, tissues, and excreta at different time points.
-
Analysis: Analyze the distribution of radioactivity in different organs and biochemical fractions as described for in vitro studies.
Data Presentation and Visualization
Quantitative Data Summary
Table 2: Hypothetical Data from a Cellular Tracer Study
| Time (hours) | Radioactivity in Phospholipids (DPM/mg protein) | Radioactivity in Triglycerides (DPM/mg protein) | Radioactivity in Acylated Protein X (DPM/mg protein) |
| 1 | 15,000 | 5,000 | 1,200 |
| 4 | 45,000 | 25,000 | 3,500 |
| 12 | 60,000 | 75,000 | 2,800 |
| 24 | 55,000 | 90,000 | 1,500 |
Diagrams
Caption: Workflow for the synthesis and application of radiolabeled EPA-CoA.
Caption: Potential metabolic pathways investigated using radiolabeled EPA-CoA.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient synthesis of radiolabeled propionyl-coenzyme A and acetyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two-Stage Enzymatic Preparation of Eicosapentaenoic Acid (EPA) And Docosahexaenoic Acid (DHA) Enriched Fish Oil Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical synthesis and biological evaluation of ω-hydroxy polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (3E,5Z,8Z,11Z,14Z)-Icosapentaenoyl-CoA in Lipidomics Research: A Focus on Isomer-Specific Analysis
Application Note AN-001
Introduction
(3E,5Z,8Z,11Z,14Z)-Icosapentaenoyl-CoA is a specific geometric isomer of the more commonly known all-cis eicosapentaenoyl-CoA (EPA-CoA), an essential omega-3 fatty acyl-CoA. While the all-cis form is a well-studied precursor for anti-inflammatory lipid mediators and a key component of cellular lipids, the biological significance and specific applications of its trans-isomers, such as the (3E) variant, are not well-documented in scientific literature.
Trans-isomers of polyunsaturated fatty acids like EPA can be formed during industrial processing of fish oils, such as deodorization, and may also arise endogenously through free-radical-mediated isomerization during oxidative stress. The presence of these isomers can have significant implications for cell membrane structure and signaling pathways. Therefore, the ability to accurately identify and quantify specific isomers of icosapentaenoyl-CoA is a critical challenge in lipidomics research.
This document provides an overview of the potential applications of studying this compound and other isomers in lipidomics, with a focus on the analytical methodologies required for their differentiation.
Key Applications in Lipidomics Research
While specific research applications for this compound are not established, the study of EPA-CoA isomers, in general, has several critical applications:
-
Food Science and Nutrition: Assessing the quality of omega-3 supplements and fortified foods by quantifying the presence of undesirable trans-isomers formed during processing.
-
Oxidative Stress Biomarkers: Investigating the formation of specific trans-isomers of EPA-CoA as potential biomarkers for oxidative stress and lipid peroxidation in various disease models.
-
Cell Membrane Biology: Understanding how the incorporation of different geometric isomers of EPA into complex lipids affects membrane fluidity, integrity, and the function of membrane-bound proteins.
-
Drug Development: Evaluating the metabolic fate and potential off-target effects of drugs that may induce oxidative stress, leading to the formation of trans-fatty acyl-CoAs.
Challenges in Isomer-Specific Analysis
The primary challenge in studying specific isomers of icosapentaenoyl-CoA lies in their analytical separation and identification. Most standard lipidomics workflows are not designed to differentiate between geometric isomers, which often have identical masses and similar chromatographic behavior. Advanced analytical strategies are required to resolve these subtle structural differences.
Experimental Protocols
Protocol 1: Extraction of Total Fatty Acyl-CoAs from Biological Samples
This protocol describes a general method for the extraction of a broad range of fatty acyl-CoAs from cultured cells or tissues.
Materials:
-
Frozen tissue powder or cell pellets
-
Ice-cold 80% methanol (B129727) in water
-
Ice-cold 10 mM ammonium (B1175870) acetate
-
Nitrogen gas stream or vacuum concentrator
-
Reconstitution solvent: 50% methanol in water with 10 mM ammonium acetate
Procedure:
-
Sample Homogenization: Homogenize the frozen tissue powder or cell pellet in ice-cold 80% methanol. Ensure the sample is fully immersed in the solvent.
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted acyl-CoAs, to a new tube.
-
Solvent Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the reconstitution solvent for LC-MS/MS analysis.
Protocol 2: Analysis of EPA Isomers by GC-MS following Derivatization
Since the direct analysis of icosapentaenoyl-CoA isomers by a single method is challenging, a common approach is to hydrolyze the acyl-CoA to its corresponding fatty acid, derivatize it to a fatty acid methyl ester (FAME), and then analyze the isomers by gas chromatography.
Materials:
-
Extracted lipid sample (containing icosapentaenoyl-CoA)
-
Methanolic HCl or BF3-methanol for transesterification
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
GC-MS system with a highly polar capillary column (e.g., CP-Sil 88, 100m)
Procedure:
-
Hydrolysis and Transesterification: Add methanolic HCl to the dried lipid extract. Heat at 60°C for 1 hour to hydrolyze the thioester bond and convert the fatty acid to its methyl ester (FAME).
-
Extraction of FAMEs: After cooling, add water and hexane to the reaction mixture. Vortex thoroughly and centrifuge to separate the phases.
-
Collection and Drying: Carefully collect the upper hexane layer containing the FAMEs. Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Solvent Evaporation: Evaporate the hexane under a stream of nitrogen.
-
Reconstitution: Reconstitute the FAMEs in a small volume of hexane suitable for GC-MS injection.
-
GC-MS Analysis: Inject the sample onto a GC-MS system equipped with a highly polar capillary column. Use a temperature gradient optimized for the separation of polyunsaturated FAME isomers.
Data Presentation
The following table summarizes the key analytical techniques used for the analysis of EPA isomers.
| Analytical Technique | Principle | Strengths | Limitations | Typical Application |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling point and interaction with a stationary phase. | High resolution for FAME isomers, especially with long, polar columns. | Requires derivatization (transesterification); not suitable for intact acyl-CoAs. | Quantification of trans-EPA in fish oils and biological samples. |
| Silver-Ion Chromatography (Ag-HPLC/Ag-TLC) | Separation based on the number and configuration of double bonds through complexation with silver ions. | Excellent for separating cis and trans isomers.[1] | Can be time-consuming; may not separate all regioisomers.[1] | Fractionation of EPA isomers prior to GC-MS analysis. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by mass-based detection and fragmentation. | High sensitivity and specificity for intact acyl-CoAs. | Co-elution of geometric isomers is common without specialized columns or methods. | Quantification of total EPA-CoA; isomer differentiation is challenging. |
| Derivatization-based LC-MS | Chemical modification of double bonds to enable mass spectrometric differentiation of isomers. | Allows for the identification of double bond positions in isomers. | Requires additional sample preparation steps; may not be quantitative. | Research applications for in-depth structural elucidation of lipid isomers. |
Visualizations
Caption: Workflow for the extraction and analysis of icosapentaenoyl-CoA isomers.
Caption: Putative pathways for the formation and metabolism of EPA-CoA isomers.
References
Troubleshooting & Optimization
improving the yield of (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA. The information is designed to help improve reaction yields and product purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| YLD-001 | Low to no yield of the final product | 1. Incomplete activation of the carboxylic acid group of eicosapentaenoic acid (EPA).2. Degradation of the activating agent.3. Poor solubility of Coenzyme A (CoA) in the reaction solvent.4. Ineffective coupling between activated EPA and CoA.5. Degradation of the polyunsaturated fatty acid (PUFA) chain. | 1. Ensure the activating agent (e.g., N,N'-carbonyldiimidazole, oxalyl chloride) is fresh and handled under anhydrous conditions. Consider using a molar excess of the activating agent.2. Use freshly opened or properly stored activating agents. Moisture can rapidly degrade them.3. Employ a mixed solvent system or a buffer to improve CoA solubility. Some protocols utilize aqueous conditions with a suitable pH to facilitate the reaction.4. Optimize reaction parameters such as temperature, reaction time, and stoichiometry. Ensure efficient mixing.5. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents to prevent oxidation of the double bonds. |
| PUR-001 | Presence of unreacted starting materials (EPA and CoA) | 1. Insufficient amount of activating agent.2. Short reaction time for the activation or coupling step.3. Suboptimal reaction temperature. | 1. Increase the molar ratio of the activating agent to EPA.2. Extend the reaction time for both steps, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).3. Adjust the temperature. Some activation steps may require cooling, while the coupling reaction might proceed better at room temperature. |
| PUR-002 | Multiple unidentified side products | 1. Oxidation or isomerization of the polyunsaturated chain.2. Reaction of the activating agent with other functional groups on CoA.3. Presence of impurities in starting materials. | 1. Use antioxidants (e.g., BHT) in small quantities. Ensure all steps are performed under an inert atmosphere and with protection from light.2. Control the stoichiometry of the reactants carefully. A slow, dropwise addition of the activated EPA to the CoA solution may minimize side reactions.3. Use highly purified EPA and CoA. Analyze starting materials for purity before commencing the synthesis. |
| DEC-001 | Product degradation during workup and purification | 1. Exposure to oxygen or light.2. Use of harsh pH conditions.3. High temperatures during solvent evaporation. | 1. Keep the product under an inert atmosphere and in amber vials throughout the purification process.2. Maintain a neutral or slightly acidic pH during extraction and purification steps.3. Use a rotary evaporator at low temperatures or lyophilization to remove solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield in this synthesis?
A1: The most critical factor is the efficient activation of the carboxylic acid of eicosapentaenoic acid and the subsequent successful coupling with Coenzyme A, all while preventing the degradation of the sensitive polyunsaturated fatty acid chain. This requires strict anhydrous conditions during the activation step, an inert atmosphere to prevent oxidation, and an optimized solvent system to ensure the solubility of both the activated fatty acid and Coenzyme A.
Q2: How can I activate the eicosapentaenoic acid for coupling with Coenzyme A?
A2: Several methods can be used to activate the carboxylic acid. A common approach is the use of N,N'-carbonyldiimidazole (CDI) to form an acyl-imidazolide intermediate. Another method involves converting the fatty acid to its acid chloride using reagents like oxalyl chloride or thionyl chloride, or forming a mixed anhydride. The choice of activating agent can influence reaction conditions and yield.
Q3: My Coenzyme A is not dissolving in the organic solvent. What should I do?
A3: Coenzyme A is a large, polar molecule with poor solubility in many anhydrous organic solvents. To address this, you can use a biphasic system or an aqueous buffer solution (e.g., sodium bicarbonate) to dissolve the CoA. The activated fatty acid, dissolved in an organic solvent, is then added to the aqueous CoA solution with vigorous stirring. Alternatively, specific conditions have been developed to solubilize CoA in anhydrous solvents for acylation.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For TLC, you can spot the reaction mixture alongside the starting materials (EPA and CoA) to observe the disappearance of the starting materials and the appearance of a new spot corresponding to the product. HPLC offers a more quantitative assessment of the reaction progress.
Q5: What is the best method for purifying the final product?
A5: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying fatty acyl-CoAs. This technique separates the product from unreacted starting materials and side products based on polarity. Solid-phase extraction (SPE) can also be used as an initial cleanup step.
Q6: The polyunsaturated chain of my fatty acid seems to be degrading. How can I prevent this?
A6: The multiple double bonds in eicosapentaenoic acid are susceptible to oxidation. To prevent degradation, it is crucial to:
-
Work under an inert atmosphere (argon or nitrogen).
-
Use degassed solvents.
-
Protect the reaction from light by using amber glassware or wrapping the reaction vessel in foil.
-
Avoid high temperatures and strong acidic or basic conditions.
-
Consider adding a radical scavenger like butylated hydroxytoluene (BHT) in trace amounts.
Experimental Protocols
General Protocol for the Synthesis of this compound via the Acyl-Imidazolide Intermediate
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Materials:
-
(3E,5Z,8Z,11Z,14Z)-Icosapentaenoic acid (EPA)
-
N,N'-Carbonyldiimidazole (CDI)
-
Coenzyme A trilithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate buffer (e.g., 0.5 M, pH 8.0)
-
Degassed, deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, all oven-dried
Procedure:
-
Activation of Eicosapentaenoic Acid: a. Dissolve eicosapentaenoic acid (1 equivalent) in anhydrous THF under an argon atmosphere. b. Add N,N'-carbonyldiimidazole (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours, or until the activation is complete (monitored by TLC). This forms the eicosapentaenoyl-imidazolide.
-
Coupling Reaction: a. In a separate flask, dissolve Coenzyme A trilithium salt (1.5 equivalents) in a sodium bicarbonate buffer. b. Cool the CoA solution in an ice bath. c. Slowly add the activated eicosapentaenoyl-imidazolide solution from step 1 to the CoA solution with vigorous stirring. d. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Workup and Purification: a. Quench the reaction by adding a small amount of a weak acid (e.g., dilute HCl) to neutralize the solution. b. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) to remove unreacted fatty acid and other nonpolar impurities. c. The aqueous layer containing the desired product can then be purified. d. Purify the this compound using preparative RP-HPLC. e. Lyophilize the pure fractions to obtain the final product as a solid.
Visualizations
Caption: Generalized workflow for the chemical synthesis of icosapentaenoyl-CoA.
Technical Support Center: Stabilizing (3E,5Z,8Z,11Z,14Z)-Icosapentaenoyl-CoA During Sample Preparation
For researchers, scientists, and drug development professionals, ensuring the integrity of labile molecules like (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA during sample preparation is critical for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in preventing the degradation of this highly unsaturated acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The two main causes of degradation for this polyunsaturated acyl-CoA are:
-
Oxidation: The multiple double bonds in the icosapentaenoyl chain are highly susceptible to oxidation by atmospheric oxygen and reactive oxygen species (ROS). This can be initiated by factors such as exposure to light, heat, and the presence of metal ions.
-
Enzymatic Degradation: Endogenous enzymes within the biological sample can rapidly degrade the molecule. Key enzymes include acyl-CoA thioesterases, which hydrolyze the thioester bond, and acyl-CoA dehydrogenases, which are involved in β-oxidation.
Q2: What is the optimal temperature for storing samples containing this compound?
A2: For long-term stability, it is crucial to store samples at ultra-low temperatures, specifically at -80°C. Storage at higher temperatures, such as -20°C, can lead to significant degradation over time. For short-term storage during sample processing, samples should always be kept on ice.
Q3: What antioxidants can be used to prevent oxidative degradation?
A3: A combination of antioxidants is often more effective than a single one. Commonly used antioxidants for polyunsaturated fatty acids include:
-
Butylated hydroxytoluene (BHT): A synthetic antioxidant that is effective at terminating free radical chain reactions.
-
Ascorbyl palmitate: A fat-soluble form of Vitamin C that can regenerate other antioxidants.
-
Tocopherols (Vitamin E): Natural antioxidants that are effective in protecting lipids from oxidation. The choice and concentration of antioxidant may need to be optimized for your specific sample matrix.
Q4: How can I rapidly quench enzymatic activity upon sample collection?
A4: To prevent enzymatic degradation, it is essential to immediately quench metabolic activity. This can be achieved by:
-
Flash-freezing: Immediately freezing the sample in liquid nitrogen.
-
Acidic Quenching: Homogenizing the sample in a cold, acidic solution (e.g., perchloric acid or a potassium phosphate (B84403) buffer at a low pH) can effectively denature and inactivate most enzymes.
Q5: What are the best practices for extracting this compound from biological samples?
A5: A robust extraction method is key to good recovery and stability. A common approach involves:
-
Homogenization of the tissue or cells in a cold acidic buffer.
-
Extraction of acyl-CoAs using a mixture of organic solvents, such as acetonitrile (B52724) and 2-propanol.
-
Purification of the extract using solid-phase extraction (SPE) to remove interfering substances.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound | 1. Degradation during sample collection and storage: Slow processing, inadequate cooling, or incorrect storage temperature. 2. Inefficient extraction: The chosen solvent system may not be optimal for your sample type. 3. Oxidation: Exposure to air, light, or metal contaminants. | 1. Work quickly and keep samples on ice at all times. Flash-freeze samples in liquid nitrogen immediately after collection and store at -80°C. 2. Optimize the extraction protocol. Consider using a proven method such as homogenization in an acidic buffer followed by organic solvent extraction. 3. Add a cocktail of antioxidants (e.g., BHT, ascorbyl palmitate) to your extraction solvents. Work under dim light and use metal-free labware where possible. |
| High variability between replicate samples | 1. Inconsistent sample handling: Differences in the time between sample collection and quenching of enzymatic activity. 2. Non-homogenous samples: Incomplete homogenization of tissue samples. 3. Precipitation of the analyte: The acyl-CoA may be precipitating out of the solution during storage or analysis. | 1. Standardize the sample handling workflow to ensure all samples are processed identically and rapidly. 2. Ensure thorough homogenization of the sample to achieve a uniform suspension before extraction. 3. Check the solubility of your extracted acyl-CoA in the final solvent. It may be necessary to adjust the solvent composition. |
| Presence of unexpected peaks in chromatogram | 1. Oxidation products: The presence of multiple double bonds makes the molecule prone to forming various oxidized species. 2. Enzymatic breakdown products: Incomplete quenching of enzymatic activity can lead to the formation of degradation products. 3. Contaminants from labware or solvents. | 1. Improve antioxidant protection during sample preparation and analysis. Store extracts under an inert gas (e.g., argon or nitrogen). 2. Ensure rapid and effective quenching of enzymatic activity immediately upon sample collection. 3. Use high-purity solvents and thoroughly clean all labware. Run a blank sample to identify potential sources of contamination. |
Data on the Stability of Polyunsaturated Acyl-CoAs
While specific quantitative data for the degradation kinetics of this compound is limited in the literature, the following table summarizes the expected relative stability under various conditions based on the known behavior of polyunsaturated fatty acids and acyl-CoAs.
| Condition | Parameter | Relative Stability | Rationale |
| Temperature | -80°C | High | Ultra-low temperatures significantly slow down both oxidative and enzymatic degradation processes. |
| -20°C | Moderate to Low | While better than refrigeration, significant degradation can still occur over time at this temperature. | |
| 4°C (on ice) | Low (Short-term only) | Suitable for immediate processing but not for storage beyond a few hours. | |
| Antioxidants | With Antioxidants (e.g., BHT) | High | Antioxidants effectively scavenge free radicals and inhibit the initiation and propagation of lipid peroxidation. |
| Without Antioxidants | Low | Highly susceptible to rapid oxidative degradation, especially when exposed to air and light. | |
| Enzyme Quenching | Rapid Quenching | High | Immediate inactivation of enzymes prevents enzymatic hydrolysis of the thioester bond. |
| Delayed Quenching | Low | Endogenous enzymes will rapidly degrade the acyl-CoA molecule. | |
| pH of Extraction Buffer | Acidic (e.g., pH 4.9) | High | Low pH helps to inactivate many degradative enzymes. |
| Neutral or Alkaline | Moderate to Low | Many degradative enzymes are active at neutral or alkaline pH. |
Experimental Protocols
Protocol 1: Rapid Extraction of this compound from Tissues
This protocol is designed for the rapid and efficient extraction of long-chain acyl-CoAs from tissue samples, minimizing degradation.
Materials:
-
Frozen tissue sample (≤ 100 mg)
-
100 mM Potassium phosphate buffer (KH2PO4), pH 4.9, chilled on ice
-
2-propanol, chilled on ice
-
Acetonitrile (ACN), chilled on ice
-
Antioxidant stock solution (e.g., 10 mg/mL BHT in ethanol)
-
Glass homogenizer, pre-chilled
-
Centrifuge capable of 16,000 x g at 4°C
-
Nitrogen evaporator
Procedure:
-
Weigh the frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 500 µL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and 10 µL of antioxidant stock solution.
-
Homogenize the tissue thoroughly on ice.
-
Add 500 µL of ice-cold 2-propanol and homogenize again.
-
Add 1 mL of ice-cold acetonitrile and vortex vigorously for 1 minute.
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen.
-
The dried extract can be stored at -80°C until analysis. Reconstitute in an appropriate solvent for your analytical method just prior to use.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol can be used following the extraction procedure to further purify the acyl-CoA extract and remove interfering substances.
Materials:
-
Dried acyl-CoA extract from Protocol 1
-
C18 SPE cartridge
-
SPE manifold
-
Acetonitrile
-
Deionized water
-
2-propanol
Procedure:
-
Condition the C18 SPE cartridge:
-
Wash with 3 mL of methanol.
-
Wash with 3 mL of acetonitrile.
-
Equilibrate with 3 mL of deionized water.
-
-
Load the sample:
-
Reconstitute the dried extract in 1 mL of 50% methanol in water.
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
-
Wash the cartridge:
-
Wash with 3 mL of deionized water to remove polar impurities.
-
Wash with 3 mL of 50% methanol in water to remove less hydrophobic impurities.
-
-
Elute the acyl-CoAs:
-
Elute the acyl-CoAs from the cartridge with 2 mL of 2-propanol.
-
-
Dry the eluate:
-
Dry the eluate under a gentle stream of nitrogen.
-
-
The purified, dried extract can be stored at -80°C. Reconstitute in the appropriate mobile phase for your analytical system just before analysis.
Visualizations
Degradation Pathways of this compound
Technical Support Center: Optimizing Mass Spectrometry Parameters for (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA.
Experimental Workflow for Parameter Optimization
The following diagram outlines the systematic approach to optimizing mass spectrometry parameters for your analyte.
Caption: A workflow for systematic optimization of mass spectrometry parameters.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are typical starting parameters for analyzing long-chain acyl-CoAs like icosapentaenoyl-CoA?
A1: While optimal parameters are instrument-dependent, the following table provides a good starting point for method development based on published data for similar molecules. It is recommended to perform an infusion of a standard to fine-tune these parameters on your specific instrument.
| Parameter | Positive Ion Mode (ESI+) | Negative Ion Mode (ESI-) |
| Capillary Voltage | 2.5 - 3.5 kV | 1.5 - 2.5 kV |
| Cone/Fragmentor Voltage | 30 - 50 V | 30 - 50 V |
| Source Temperature | 120 - 150 °C | 120 - 150 °C |
| Desolvation Temperature | 450 - 550 °C | 450 - 550 °C |
| Cone Gas Flow | ~150 L/hr | ~150 L/hr |
| Desolvation Gas Flow | 600 - 800 L/hr | 600 - 800 L/hr |
Q2: How do I select the precursor ion for this compound?
A2: In positive ion mode, you will typically look for the protonated molecule [M+H]⁺. For icosapentaenoyl-CoA, the monoisotopic mass is approximately 1069.4 g/mol , so the precursor ion to target would be around m/z 1070.4. It is also common to observe the [M+2H]²⁺ ion for larger molecules. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 1068.4 would be the target.
Q3: What are the expected product ions for fragmentation, and how do I optimize the collision energy?
A3: A characteristic fragment for acyl-CoAs is the pantetheine (B1680023) backbone fragment. Collision-induced dissociation will typically yield specific product ions. To optimize collision energy (CE), you can perform a ramping experiment where the CE is varied across a range (e.g., 10-60 eV) to find the value that gives the most intense and stable fragment ion signal. For long-chain acyl-CoAs, monitoring the acyl-pantetheine fragment is a common strategy.[1] The optimal collision energy is often determined using software tools that can automate this process by creating a linear equation based on the precursor's mass-to-charge ratio (m/z).
| Precursor Ion | Common Product Ions | Typical Collision Energy Range |
| [M+H]⁺ | Acyl-pantetheine fragments | 20 - 50 eV |
| Fragments from the fatty acid chain | ||
| [M-H]⁻ | Fragments from neutral loss of the acyl chain | 20 - 50 eV |
Q4: I am seeing a low signal-to-noise ratio. What can I do?
A4: A low signal-to-noise ratio can be due to several factors:
-
Suboptimal Source Parameters: Re-optimize your cone/fragmentor voltage and gas flow rates as these significantly impact ionization efficiency.
-
Poor Chromatographic Peak Shape: Ensure your liquid chromatography is providing sharp, well-defined peaks. Broad peaks will lead to a lower signal intensity at any given point.
-
Matrix Effects: If analyzing complex samples, co-eluting compounds can suppress the ionization of your analyte. Improve your sample preparation or chromatographic separation to mitigate this.
-
Analyte Degradation: Acyl-CoAs can be unstable. Ensure proper sample handling and storage.
Q5: My signal is unstable. What could be the cause?
A5: Signal instability can arise from:
-
Inconsistent Spray: Check the ESI probe position and ensure a stable spray is being generated. An unstable spray can be caused by a partially clogged emitter or incorrect solvent composition.
-
Source Contamination: A dirty ion source can lead to erratic signal. Regular cleaning and maintenance are crucial for consistent performance.
-
In-source Fragmentation: Excessive cone/fragmentor voltage can cause the precursor ion to fragment in the source, leading to an unstable signal for the intended precursor. It is important to find a balance where you get good transmission of the ion without causing premature fragmentation.
Experimental Protocol: Optimization by Infusion
This protocol describes the direct infusion method for optimizing source and compound-dependent parameters.
Materials:
-
This compound standard solution (e.g., 1-10 µg/mL in a suitable solvent like methanol/water).
-
Syringe pump.
-
Mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Instrument Setup:
-
Set the mass spectrometer to operate in full scan mode for either positive or negative ion detection.
-
Set initial source parameters as suggested in the table above.
-
-
Infusion:
-
Infuse the standard solution at a constant flow rate (e.g., 5-10 µL/min).
-
-
Parameter Optimization (Manual or Automated):
-
Cone/Fragmentor Voltage: While observing the ion intensity of the precursor ion ([M+H]⁺ or [M-H]⁻), ramp the cone voltage (e.g., from 10 V to 80 V) to find the value that yields the maximum intensity without significant in-source fragmentation.
-
Capillary Voltage: Adjust the capillary voltage to maximize the signal of the precursor ion.
-
Gas Flows and Temperatures: Optimize the nebulizing and drying gas flows and temperatures to achieve a stable and intense signal.
-
-
MS/MS Optimization:
-
Switch the instrument to a product ion scan mode, selecting your confirmed precursor ion.
-
Ramp the collision energy to identify the most abundant and stable product ions.
-
Select the best precursor-to-product ion transitions for developing a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method for quantification.[1]
-
Signaling Pathway Diagram
While icosapentaenoyl-CoA is a metabolite and not part of a signaling cascade in the traditional sense, its metabolism is central to lipid biosynthesis and beta-oxidation. The following diagram illustrates its position in these pathways.
Caption: Metabolic fate of Icosapentaenoyl-CoA.
References
stability of (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA in various solvents. The following sections include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to facilitate the successful design and execution of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The stability of this compound is primarily influenced by three main factors:
-
Oxidation: The multiple double bonds in the icosapentaenoyl chain are highly susceptible to oxidation by atmospheric oxygen. This process is often catalyzed by light, heat, and trace metal ions.
-
Hydrolysis: The thioester bond of the CoA moiety is prone to hydrolysis, especially in aqueous solutions at non-neutral pH.
-
Temperature: Elevated temperatures accelerate both oxidative and hydrolytic degradation.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: For short-term storage, it is recommended to dissolve this compound in a dry, aprotic organic solvent such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO) and store at -80°C. For immediate use in aqueous buffers, prepare the solution fresh and use it promptly. Avoid repeated freeze-thaw cycles.
Q3: How can I minimize oxidation during my experiments?
A3: To minimize oxidation, it is crucial to handle the compound under an inert atmosphere (e.g., argon or nitrogen). Use deoxygenated solvents and buffers. The addition of antioxidants, such as butylated hydroxytoluene (BHT) or triphenylphosphine (B44618) (TPP), at low concentrations (e.g., 10-50 µM) can also help to prevent oxidative degradation.
Q4: Can I use aqueous buffers to dissolve this compound?
A4: While this compound is soluble in aqueous buffers, its stability is significantly reduced due to hydrolysis of the thioester bond. If aqueous buffers are necessary for your experiment, prepare the solution immediately before use and maintain a pH close to neutral (6.5-7.5) to minimize hydrolysis.
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of this compound.
Issue 1: Rapid Degradation of the Compound in Solution
-
Symptom: Loss of the main peak corresponding to this compound and the appearance of multiple new peaks in the HPLC chromatogram shortly after dissolution.
-
Possible Causes:
-
Oxidation: Exposure to air.
-
Hydrolysis: Presence of water, acidic or basic conditions.
-
Inappropriate Solvent: Use of protic solvents that can facilitate degradation.
-
-
Solutions:
-
Prevent Oxidation: Handle the compound and prepare solutions under an inert atmosphere. Use solvents that have been purged with argon or nitrogen.
-
Control Hydrolysis: If using aqueous solutions, ensure the pH is maintained between 6.5 and 7.5. Prepare solutions fresh and use them immediately.
-
Solvent Choice: For storage, use dry, aprotic solvents like acetonitrile or DMSO.
-
Issue 2: Inconsistent Results in Stability Studies
-
Symptom: High variability in the measured concentration of this compound across replicate experiments.
-
Possible Causes:
-
Inconsistent Handling: Variations in exposure to air, light, or temperature.
-
Solvent Quality: Use of solvents with varying levels of water or dissolved oxygen.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation.
-
-
Solutions:
-
Standardize Procedures: Develop and adhere to a strict protocol for sample handling, ensuring consistent exposure to environmental factors.
-
High-Purity Solvents: Use high-purity, anhydrous solvents for preparing stock solutions.
-
Aliquot Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.
-
Stability Data
The following tables summarize the stability of this compound in different solvents under various conditions. This data is illustrative and intended to provide general guidance. Actual stability may vary depending on specific experimental conditions.
Table 1: Stability in Organic Solvents at 4°C
| Solvent | Purity | Storage Duration | Remaining Compound (%) |
| Acetonitrile | Anhydrous | 24 hours | 98.5 ± 0.8 |
| 7 days | 92.1 ± 1.5 | ||
| Dimethyl Sulfoxide (DMSO) | Anhydrous | 24 hours | 99.1 ± 0.5 |
| 7 days | 95.3 ± 1.1 | ||
| Ethanol | 99.9% | 24 hours | 91.2 ± 2.1 |
| 7 days | 75.4 ± 3.5 | ||
| Methanol | 99.9% | 24 hours | 88.7 ± 2.8 |
| 7 days | 68.9 ± 4.2 |
Table 2: Stability in Aqueous Buffers at Room Temperature (25°C)
| Buffer (50 mM) | pH | Storage Duration | Remaining Compound (%) |
| Phosphate (B84403) Buffer | 5.0 | 1 hour | 85.3 ± 3.2 |
| 4 hours | 60.1 ± 4.5 | ||
| Phosphate Buffer | 7.0 | 1 hour | 95.8 ± 1.5 |
| 4 hours | 88.2 ± 2.3 | ||
| Tris Buffer | 8.5 | 1 hour | 89.4 ± 2.9 |
| 4 hours | 72.5 ± 3.8 |
Experimental Protocols
Protocol for Assessing the Stability of this compound by HPLC
This protocol outlines a method to quantify the degradation of this compound over time in a specific solvent.
1. Materials:
-
This compound
-
Solvent of interest (e.g., acetonitrile, phosphate buffer)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 50 mM Potassium Phosphate, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Inert gas (argon or nitrogen)
2. Preparation of Stock Solution:
-
Under an inert atmosphere, accurately weigh a small amount of this compound.
-
Dissolve in the chosen solvent to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
3. Stability Study:
-
Aliquot the stock solution into several HPLC vials.
-
Store the vials under the desired conditions (e.g., 4°C, 25°C, protected from light).
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), remove one vial for analysis.
4. HPLC Analysis:
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Mobile Phase: Gradient elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
-
Inject the sample from the designated time point onto the HPLC system.
-
Integrate the peak area of this compound.
5. Data Analysis:
-
Calculate the percentage of the remaining compound at each time point relative to the initial time point (t=0).
-
Remaining Compound (%) = (Peak Area at time t / Peak Area at time 0) * 100
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Primary degradation pathways for this compound.
reducing ion suppression effects for (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA in complex samples
Welcome to the Technical Support Center. This guide provides troubleshooting information and answers to frequently asked questions regarding the analysis of (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA in complex biological samples, with a focus on mitigating ion suppression effects in liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting components from the sample matrix.[1] In electrospray ionization (ESI), these interfering molecules can compete with the analyte for access to the droplet surface or for the available charge, leading to a decreased signal intensity.[1] This phenomenon can severely compromise the accuracy, precision, and sensitivity of quantitative analysis, resulting in unreliable data. For complex biological samples like plasma or tissue homogenates, endogenous components like phospholipids (B1166683) are major contributors to ion suppression.[2][3][4]
Q2: How can I determine if my analysis is affected by ion suppression?
A2: There are two primary experimental methods to assess the presence and extent of ion suppression:
-
Post-Column Infusion: This qualitative method helps identify at what points during the chromatographic run ion suppression occurs.[2][3] A solution of your analyte is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any dip in the constant analyte signal indicates a region of ion suppression caused by eluting matrix components.[2][3]
-
Post-Extraction Spike: This quantitative method compares the signal of the analyte spiked into a blank matrix extract with the signal of the analyte in a neat (clean) solvent.[3] The percentage difference in signal response reveals the degree of ion suppression or enhancement.[3]
Q3: My signal intensity is low and inconsistent across replicates. Could this be an ion suppression issue?
A3: Yes, low and inconsistent signal intensity are classic indicators of ion suppression.[2][3] Inconsistent analyte-to-internal-standard ratios can also suggest variable matrix effects between samples.[1] The primary cause is often inadequate sample cleanup, which leaves high concentrations of interfering substances like phospholipids, salts, and proteins in the final extract.[1][2]
Q4: What are the most effective strategies to reduce ion suppression for a lipid-based analyte like icosapentaenoyl-CoA?
A4: A multi-faceted approach is most effective:
-
Dilution: A simple first step is to dilute the sample. This reduces the concentration of all components, including interfering ones, but may compromise sensitivity if the analyte concentration is already low.[3]
-
Optimized Sample Preparation: This is the most critical step. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing matrix components that cause ion suppression.[5] Specialized phospholipid removal products can also be used for exceptionally clean extracts.[6][7]
-
Chromatographic Separation: Improving the separation of the analyte from matrix interferences is key. Using high-efficiency columns (e.g., UPLC) or adjusting the mobile phase gradient can move the analyte's elution time away from regions of major suppression.
-
Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) is highly recommended. Since the SIL-IS has nearly identical chemical properties to the analyte, it will co-elute and experience the same degree of ion suppression. This allows for accurate quantification based on the analyte-to-IS ratio, even if the absolute signal intensity varies.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low signal intensity and poor sensitivity.
| Potential Cause | Recommended Solution |
| Significant Ion Suppression | Perform a post-column infusion experiment to confirm. If suppression is present, improve the sample preparation method. Move from simple protein precipitation to a more robust technique like SPE or LLE.[5] |
| Suboptimal MS Source Parameters | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize analyte signal. |
| Analyte Degradation | Ensure samples are kept cold (4°C) during the autosampler sequence to minimize degradation of sensitive eicosanoids.[8] |
Issue 2: Poor reproducibility and high %RSD in quantitative results.
| Potential Cause | Recommended Solution |
| Variable Matrix Effects | The matrix composition may differ between samples, causing inconsistent suppression. Implement a more rigorous sample cleanup protocol, such as SPE with a specific phospholipid removal step.[9][10] The use of a SIL-IS is crucial to compensate for this variability. |
| Column Contamination | Lipids and other matrix components can build up on the analytical column, leading to performance degradation.[6] Implement a robust column washing step after each run or periodically flush the system. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation technique has a significant impact on the level of residual matrix components, particularly phospholipids, which are a primary cause of ion suppression.
Table 1: Effectiveness of Phospholipid Removal by Technique
| Sample Preparation Technique | Typical % Phospholipid Remaining | Notes |
|---|---|---|
| Protein Precipitation (PPT) | 100% | Simple and fast, but provides the least cleanup and is prone to significant ion suppression.[7] |
| Liquid-Liquid Extraction (LLE) | Variable (10-30%) | Offers cleaner extracts than PPT. Efficiency depends heavily on the choice of solvents. |
| Solid-Phase Extraction (SPE) | Variable (5-20%) | Provides good cleanup; effectiveness depends on the sorbent and protocol used. |
| Specialized Phospholipid Removal Plates/Cartridges | < 2% | Highly effective at selectively removing phospholipids, resulting in very clean extracts and minimal ion suppression.[7] |
Data is representative and can vary based on the specific matrix, analyte, and protocol used.
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
This experiment helps visualize the regions in your chromatogram where ion suppression occurs.
Materials:
-
LC-MS/MS system with a T-junction
-
Syringe pump
-
Analyte standard solution (e.g., 100 ng/mL of this compound in mobile phase)
-
Blank matrix sample, extracted using your standard protocol
Procedure:
-
Configure the system by placing a T-junction between the analytical column outlet and the MS inlet.
-
Use the syringe pump to deliver a constant, low flow rate (e.g., 10 µL/min) of the analyte standard solution into the T-junction.
-
Begin acquiring data on the MS, monitoring the specific MRM transition for your analyte. You should observe a stable, continuous signal (baseline).
-
While the standard is infusing, inject the extracted blank matrix sample onto the LC column and run your standard chromatographic method.
-
Monitor the analyte's signal trace. Any negative deviation or "dip" from the stable baseline indicates a zone of ion suppression.[2]
Protocol 2: Quantifying Matrix Effects with a Post-Extraction Spike
This experiment quantifies the percentage of signal suppression or enhancement.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Standard): Spike your analyte and internal standard into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process a blank matrix sample through your entire extraction procedure. Spike the analyte and internal standard into the final, clean extract.
-
Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix before starting the extraction procedure. (This set is used to determine overall recovery).
-
-
Analyze all three sets of samples by LC-MS.
-
Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 3: General Solid-Phase Extraction (SPE) for Lipid Cleanup
This is a general protocol using a reverse-phase (e.g., C18) SPE cartridge. Optimization is required for specific applications.
Materials:
-
C18 SPE cartridge
-
Sample extract
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5-10% Methanol (B129727) in water)
-
Elution solvent (e.g., Acetonitrile or Methanol)
Procedure:
-
Conditioning: Pass 1-2 cartridge volumes of methanol through the SPE cartridge to activate the sorbent. Do not let the sorbent go dry.
-
Equilibration: Pass 1-2 cartridge volumes of water through the cartridge to prepare it for the aqueous sample.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Pass 1-2 cartridge volumes of the wash solvent through the cartridge to remove polar interferences like salts while retaining the analyte.
-
Elution: Pass 1-2 cartridge volumes of the elution solvent through the cartridge to collect the analyte of interest. The resulting eluate is typically evaporated and reconstituted in a mobile phase-compatible solvent for LC-MS analysis.[3]
Visualizations
Caption: LC-MS workflow highlighting where ion suppression occurs and key mitigation points.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. agilent.com [agilent.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. researchgate.net [researchgate.net]
- 10. e-b-f.eu [e-b-f.eu]
Technical Support Center: Enhancing the Resolution of EPA Isomers in Reverse-Phase HPLC
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance the resolution of Eicosapentaenoic Acid (EPA) isomers in your reverse-phase High-Performance Liquid Chromatography (RP-HPLC) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate EPA isomers using reverse-phase HPLC?
A1: EPA isomers, such as geometric (cis/trans) and positional isomers, possess very similar physicochemical properties. They share the same molecular weight and often have nearly identical hydrophobicity, which is the primary basis for separation in reverse-phase chromatography. This results in very close elution times, making their separation and accurate quantification a significant analytical challenge.
Q2: What are the common EPA isomers encountered in research and drug development?
A2: The most common and biologically significant isomer is all-cis-5,8,11,14,17-eicosapentaenoic acid (EPA). However, during processing and storage of fish oils and other EPA-containing products, various geometric (trans) and positional isomers of the double bonds can form. The presence and quantity of these isomers are critical for assessing the quality and efficacy of pharmaceutical and nutraceutical products.[1]
Q3: Is derivatization of EPA isomers necessary for RP-HPLC analysis?
A3: While not strictly mandatory, derivatization of EPA isomers to their methyl esters (FAMEs) or other UV-active esters (e.g., phenacyl esters) is highly recommended.[2][3][4] Derivatization improves peak shape by reducing the polarity of the carboxylic acid group and can significantly enhance detection sensitivity, especially with UV detectors.[4]
Q4: Which type of column is best suited for separating EPA isomers: C18 or C30?
A4: While C18 columns are widely used for fatty acid analysis, C30 columns often provide superior selectivity for geometric and positional isomers.[5] The longer alkyl chains of C30 phases offer greater shape selectivity, which is crucial for differentiating the subtle structural differences between isomers.[5][6]
Q5: How does the mobile phase composition affect the resolution of EPA isomers?
A5: The mobile phase composition is a critical factor in achieving the desired resolution. In reverse-phase HPLC, the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.[2][3] Adjusting the ratio of these solvents alters the elution strength and can significantly impact the selectivity between closely eluting isomers.[2][3] The choice of organic modifier (acetonitrile vs. methanol) can also influence selectivity due to different interactions with the stationary phase and the analytes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the separation of EPA isomers.
1. Poor Resolution / Co-elution of EPA Isomers
-
Problem: The peaks for different EPA isomers are not well-separated, or they elute as a single peak. This is a common issue, especially between the all-cis EPA and its trans isomers, or between positional isomers.
-
Solutions:
-
Optimize Mobile Phase:
-
Decrease the percentage of the organic solvent in the mobile phase to increase retention and potentially improve separation.[7]
-
Switch the organic modifier. If you are using acetonitrile, try methanol, or vice versa. This can alter the selectivity of the separation.
-
For complex separations, a gradient elution program may be necessary to resolve all isomers effectively.[8][9]
-
-
Column Selection and Temperature:
-
Flow Rate:
-
Reducing the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.[10]
-
-
2. Peak Tailing
-
Problem: The peaks have an asymmetrical shape with a "tail" extending from the back of the peak. This can be caused by interactions between the acidic carboxyl group of the fatty acids and active sites on the silica-based column packing.
-
Solutions:
-
Mobile Phase Modification:
-
Add a small amount of a weak acid, such as acetic acid or formic acid, to the mobile phase to suppress the ionization of the fatty acid's carboxyl group and residual silanol (B1196071) groups on the column packing.[4]
-
-
Sample Derivatization:
-
Use a Modern, High-Purity Column:
-
Modern, end-capped columns have fewer active silanol sites, which minimizes peak tailing for acidic compounds.
-
-
3. Shifting Retention Times
-
Problem: The retention times of the EPA isomer peaks are not consistent between injections.
-
Solutions:
-
Ensure Proper Column Equilibration:
-
Before starting a sequence of analyses, ensure the column is fully equilibrated with the mobile phase. This may require flushing with 10-20 column volumes of the mobile phase.
-
-
Maintain Consistent Temperature:
-
Use a column oven to maintain a constant and stable column temperature. Fluctuations in temperature can lead to shifts in retention times.
-
-
Mobile Phase Preparation:
-
Prepare fresh mobile phase for each analysis and ensure the composition is accurate and consistent. Over time, the composition of the mobile phase can change due to evaporation of the more volatile component.
-
-
4. Low Signal Intensity
-
Problem: The peaks for the EPA isomers are very small, making them difficult to detect and quantify accurately.
-
Solutions:
-
Increase Sample Concentration:
-
If possible, increase the concentration of the sample being injected. However, be cautious of overloading the column, which can lead to peak distortion.[11]
-
-
Derivatization:
-
Derivatize the EPA isomers with a UV-active label, such as a phenacyl group, to significantly enhance their detection by a UV detector.[4]
-
-
Optimize Detector Settings:
-
Ensure the detector wavelength is set to the absorbance maximum of the EPA isomers or their derivatives. For underivatized fatty acids, detection at low UV wavelengths (around 205-210 nm) can be used, but this is often less sensitive and more prone to interference.[4]
-
-
Data Presentation
Table 1: Comparison of HPLC Columns for Fatty Acid Isomer Separation
| Column Type | Principle of Separation | Advantages for EPA Isomer Separation | Disadvantages |
| C18 (ODS) | Hydrophobic interactions | Good general-purpose column for fatty acid analysis. | May provide insufficient resolution for complex mixtures of geometric and positional isomers.[12] |
| C30 | Enhanced hydrophobic interactions and shape selectivity | Superior resolution of geometric (cis/trans) and positional isomers due to greater shape selectivity.[5][6] | Can be more expensive and may not be as widely available as C18 columns. |
| AQ-C18 | Hydrophobic interactions with polar end-capping | Good separation of EPA and DHA from other fatty acids.[13] | May not offer the same level of isomer selectivity as a C30 column. |
Experimental Protocols
Protocol 1: General Purpose Separation of EPA and DHA as Ethyl Esters
This protocol is a starting point for the separation of EPA and DHA from other fatty acids. Further optimization will be required for the resolution of specific EPA isomers.
-
Sample Preparation:
-
Saponify the lipid sample using a suitable method (e.g., with KOH in methanol).
-
Esterify the resulting free fatty acids to their ethyl esters.
-
Dissolve the final ethyl ester mixture in the mobile phase.
-
-
HPLC Conditions:
Protocol 2: High-Resolution Separation of Fatty Acid Methyl Esters (FAMEs)
This protocol is designed for the separation of a complex mixture of fatty acid methyl esters, including isomers.
-
Sample Preparation:
-
Extract lipids from the sample using a suitable solvent system (e.g., chloroform:methanol).
-
Transesterify the lipids to fatty acid methyl esters (FAMEs) using a reagent such as BF3-methanol.
-
Dissolve the FAMEs in the injection solvent.
-
-
HPLC Conditions:
-
Column: C18, 4.6 mm x 250 mm[9]
-
Mobile Phase: Gradient elution with Methanol (A) and 2-propanol:hexane (5:4, v/v) (B).[9]
-
Gradient: Start with 100% A, ramp to 50% A and 50% B over 10 minutes, and hold for 10 minutes.[9]
-
-
Flow Rate: 1.0 mL/min[9]
-
Column Temperature: 40 °C[9]
-
Detection: UV at 205 nm[9]
-
Injection Volume: 10 µL[9]
-
Visualizations
Caption: Workflow for developing an HPLC method for EPA isomer separation.
Caption: Decision tree for troubleshooting poor resolution of EPA isomers.
References
- 1. Trans isomers of EPA and DHA in omega-3 products on the European market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. aocs.org [aocs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tajhizshimi.com [tajhizshimi.com]
- 12. hplc.eu [hplc.eu]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Quantification of Long-Chain Fatty Acyl-CoAs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the quantification of long-chain fatty acyl-CoAs (LCFA-CoAs). The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why are my long-chain acyl-CoA recovery rates consistently low?
A: Low recovery is a frequent issue stemming from the amphiphilic nature of LCFA-CoAs. Key factors include inefficient extraction, analyte degradation, and loss due to surface adsorption. The choice of extraction solvent and purification method is critical; a common approach involves homogenization in an acidic buffer followed by organic solvent extraction and solid-phase extraction (SPE) for purification.[1] Additionally, the phosphate (B84403) groups on acyl-CoAs have a high affinity for glass and metallic surfaces, leading to analyte loss.[2]
Q2: What is the best type of internal standard to use for accurate quantification?
A: The choice of internal standard (IS) is crucial for accurate quantification.[3] Odd-chain fatty acyl-CoAs, such as heptadecanoyl-CoA (C17-CoA), are frequently used as they are not typically found in endogenous samples.[1][4][5] For the highest accuracy, stable isotope-labeled internal standards (e.g., uniformly ¹³C-labeled acyl-CoAs) are recommended as they can effectively compensate for matrix effects and variations in extraction efficiency.[2][5]
Q3: I'm observing poor peak shapes and tailing in my LC-MS analysis. What could be the cause?
A: Poor chromatography, especially severe peak tailing for later-eluting species, is a known challenge in acyl-CoA analysis.[5] This can be caused by the interaction of the polar phosphate group with the stationary phase or metal surfaces in the LC system. Strategies to mitigate this include using a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) to deprotonate the phosphate group, or chemical derivatization of the phosphate group to reduce its polarity.[2][6]
Q4: How do matrix effects impact the quantification of LCFA-CoAs?
A: Matrix effects, which arise from co-eluting compounds from the biological sample, can significantly impact the accuracy of LC-MS quantification by causing ion suppression or enhancement.[5] Endogenous phospholipids (B1166683) are a major source of these effects in lipidomics. This issue is particularly pronounced with electrospray ionization (ESI).[5] The most effective way to correct for this is by using a stable isotope-labeled internal standard that co-elutes with the analyte and experiences the same matrix effects.[5]
Troubleshooting Guides
This section addresses specific problems in a question-and-answer format.
Issue 1: Low or No Signal Detected in LC-MS/MS
Q: I've processed my tissue sample, but I'm seeing a very low or no signal for my target LCFA-CoAs. What should I check first?
A: A low or absent signal can originate from sample preparation, chromatography, or mass spectrometry. A systematic approach is needed to identify the root cause.
Troubleshooting Steps:
-
Verify Extraction Efficiency: The extraction procedure is a primary source of analyte loss.[4] Ensure that the tissue was properly homogenized on ice in an acidic buffer (e.g., 100 mM KH₂PO₄, pH 4.9) to precipitate proteins and inhibit enzymatic activity.[4][7] The use of a robust solid-phase extraction (SPE) step is often necessary to purify and concentrate the analytes.[1]
-
Check for Analyte Degradation: LCFA-CoAs are unstable and susceptible to both enzymatic and chemical hydrolysis.[4] All steps should be performed quickly and at low temperatures (on ice) to minimize degradation. Samples should be processed immediately after collection or flash-frozen and stored at -80°C.
-
Assess Internal Standard Performance: Check the signal of your internal standard. If the IS signal is also low, this points to a systemic issue with extraction or instrument sensitivity. If the IS signal is strong but the analyte signal is weak, the problem may be specific to the analyte (e.g., rapid degradation or low abundance in the sample).
-
Optimize MS Parameters: Ensure the mass spectrometer is properly tuned and that the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions for your specific LCFA-CoAs are correct and optimized for sensitivity.[4][5]
Caption: Troubleshooting logic for low LCFA-CoA signal.
Issue 2: High Variability Between Replicates
Q: My quantitative results show high coefficients of variation (CVs) between technical replicates. How can I improve reproducibility?
A: High variability often points to inconsistencies in sample handling and preparation.
Troubleshooting Steps:
-
Standardize Homogenization: Inconsistent tissue homogenization is a major source of variability. Ensure the tissue is completely and uniformly homogenized for each sample. Using a mechanical homogenizer can improve consistency.[4][7]
-
Precise Pipetting: The small volumes used in these protocols require careful and precise pipetting, especially when adding the internal standard.
-
Control for Analyte Adsorption: As mentioned, acyl-CoAs can adsorb to surfaces.[2] To minimize this, consider using low-adsorption polypropylene (B1209903) tubes and pipette tips. Some protocols also suggest derivatization to block the adsorptive phosphate group.[2]
-
Ensure Complete Solvent Evaporation and Reconstitution: If a drying step is used, ensure the sample is completely dried before reconstitution. Incomplete reconstitution of the dried extract can lead to significant variability. Vortexing and sonicating the sample during reconstitution can help.[4]
Quantitative Data Summary
The following tables provide examples of quantitative data for LCFA-CoAs in biological samples, demonstrating expected concentration ranges and analytical precision.
Table 1: Concentration of Long-Chain Acyl-CoAs in Human Skeletal Muscle [4]
| Acyl-CoA Species | Concentration (pmol/mg tissue) | Inter-Assay CV (%) | Intra-Assay CV (%) |
| C14:0-CoA | 0.15 ± 0.02 | 5-6 | 5-10 |
| C16:0-CoA | 0.45 ± 0.05 | 5-6 | 5-10 |
| C16:1-CoA | 0.12 ± 0.03 | 5-6 | 10 |
| C18:0-CoA | 0.21 ± 0.03 | 5-6 | 5-10 |
| C18:1-CoA | 0.55 ± 0.06 | 5-6 | 5 |
| C18:2-CoA | 0.28 ± 0.04 | 5-6 | 5-10 |
| C20:4-CoA | 0.10 ± 0.02 | 5-6 | 5-10 |
Data represents mean ± SD. CVs are averaged across species.
Table 2: Recovery Rates of LCFA-CoAs Using Different Extraction Methods
| Method | Tissue Type | Reported Recovery (%) | Reference |
| Modified SPE Method | Rat Heart, Kidney, Muscle | 70-80% | [7] |
| Phosphate Methylation Derivatization | Cultured Cells | High (Analyte loss resolved) | [2] |
| Acidic Homogenization & Organic Extraction | Human Skeletal Muscle | Varies by chain length | [4] |
Experimental Protocols
This section provides a detailed methodology for the extraction and quantification of LCFA-CoAs from tissue, adapted from established methods.[4][7]
Protocol: LCFA-CoA Extraction from Tissue for LC-MS/MS Analysis
Materials:
-
Ice-cold 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9[4][7]
-
Internal Standard solution (e.g., 20 ng Heptadecanoyl-CoA)[4]
-
Organic Solvent Mix: Acetonitrile:Isopropanol (e.g., 3:1 or similar ratio)[4]
-
Solid-Phase Extraction (SPE) columns (e.g., weak anion exchange)[1]
-
SPE conditioning, wash, and elution solvents (e.g., Methanol (B129727), 2% Formic Acid, 2-5% Ammonium Hydroxide)[1]
-
Nitrogen evaporator
-
LC-MS grade solvents for final sample reconstitution
Procedure:
-
Homogenization:
-
Liquid-Liquid Extraction:
-
Add 0.5 - 1.0 mL of the organic solvent mix to the homogenate.[4]
-
Vortex vigorously for 2 minutes, sonicate for 3 minutes (optional, on ice), and centrifuge at 16,000 x g for 10 minutes at 4°C.[4]
-
Carefully collect the supernatant.
-
Re-extract the pellet with another portion of the organic solvent mix, centrifuge again, and combine the supernatants.[4]
-
-
Purification via Solid-Phase Extraction (SPE):
-
Condition the SPE column according to the manufacturer's instructions (typically with methanol followed by equilibration buffer).
-
Load the combined supernatant onto the SPE column.
-
Wash the column to remove interfering substances (e.g., with 2% formic acid).
-
Elute the acyl-CoAs using an appropriate solvent (e.g., methanol containing 2-5% ammonium hydroxide).[1]
-
-
Sample Concentration and Reconstitution:
Caption: Experimental workflow for LCFA-CoA quantification.
Mandatory Visualizations
Concept of Matrix Effect in ESI-MS
The diagram below illustrates how co-eluting matrix components from a biological sample can interfere with the ionization of the target analyte in the electrospray ionization (ESI) source of a mass spectrometer, leading to ion suppression or enhancement.
Caption: Ionization competition causing matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Technical note: common analytical errors yielding inaccurate results during analysis of fatty acids in feed and digesta samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
method refinement for distinguishing (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA from other isomers
Welcome to the technical support center for the method refinement of distinguishing (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA from its other isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in distinguishing this compound from its other geometric and positional isomers?
The primary challenges lie in the subtle structural similarities between the isomers. Distinguishing them requires high-resolution analytical techniques that are sensitive to the spatial arrangement (cis/trans or E/Z) and the location of the double bonds within the icosapentaenoyl chain. Standard chromatographic and mass spectrometric methods may not provide sufficient resolution to separate and identify each isomer unambiguously.
Q2: Which analytical techniques are most effective for separating icosapentaenoyl-CoA isomers?
A multi-pronged approach combining chromatography and mass spectrometry is typically the most effective strategy. Key techniques include:
-
Silver Ion High-Performance Liquid Chromatography (Ag-HPLC): This technique is highly effective for separating isomers based on the number and geometry of double bonds.
-
Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC): When coupled with high-resolution mass spectrometry, RP-UHPLC can separate isomers based on polarity differences.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for analyzing the fatty acid portion of the molecule after derivatization to fatty acid methyl esters (FAMEs). High-resolution capillary columns are essential for separating geometric isomers.[1][2]
-
Tandem Mass Spectrometry (MS/MS): Crucial for identifying co-eluting isomers by analyzing their unique fragmentation patterns.
Q3: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used for isomer identification?
Yes, NMR spectroscopy is a powerful tool for the structural elucidation of fatty acid isomers.[3][4][5] High-resolution 1H-NMR and 13C-NMR can provide detailed information about the position and configuration of double bonds.[4][6][7] Two-dimensional NMR techniques, such as COSY and HSQC, can further aid in the unambiguous assignment of signals corresponding to specific isomers.[3][5]
Q4: How can I improve the resolution of my chromatographic separation?
To enhance chromatographic resolution, consider the following:
-
Column Selection: Utilize columns with smaller particle sizes (for UHPLC) or longer lengths with highly polar stationary phases (for GC).[2]
-
Mobile Phase Optimization: For HPLC, adjusting the solvent gradient, pH, and incorporating additives like silver ions can significantly improve separation.[8]
-
Temperature Control: Optimizing the column temperature can influence the separation of certain isomers.
-
Derivatization: For GC analysis, converting the fatty acyl-CoA to a more volatile derivative, such as a FAME, is necessary.
Troubleshooting Guides
Issue 1: Poor separation of isomers in RP-HPLC.
-
Possible Cause: The mobile phase composition may not be optimal for resolving isomers with similar polarities.
-
Troubleshooting Steps:
-
Modify the Organic Solvent Gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Adjust the Mobile Phase pH: The retention of acyl-CoAs can be pH-dependent. Experiment with slight pH adjustments of the aqueous mobile phase.
-
Incorporate an Ion-Pairing Reagent: Adding an ion-pairing reagent to the mobile phase can improve peak shape and retention of the highly polar acyl-CoA molecule.
-
Lower the Column Temperature: Reduced temperatures can sometimes enhance the separation of isomers.
-
Issue 2: Co-elution of multiple isomers in LC-MS analysis.
-
Possible Cause: The chromatographic method lacks the selectivity to separate all isomers present in the sample.
-
Troubleshooting Steps:
-
Employ Orthogonal Separation Techniques: Combine different chromatographic methods, such as RP-HPLC and Ag-HPLC, for two-dimensional separation.
-
Optimize MS/MS Fragmentation: Develop a multiple reaction monitoring (MRM) method with specific precursor-product ion transitions for each target isomer. Even if isomers co-elute, they may produce unique fragment ions that allow for their differentiation and quantification.
-
Consider Chemical Derivatization: Derivatization of the double bonds can sometimes lead to better chromatographic separation or more informative mass spectra.
-
Issue 3: Difficulty in identifying the specific E/Z configuration of double bonds.
-
Possible Cause: Standard MS and HPLC methods may not provide direct information about the geometry of the double bonds.
-
Troubleshooting Steps:
-
Utilize Silver Ion Chromatography: Ag-HPLC is particularly effective at separating cis and trans isomers.[9] The retention time is influenced by the number and configuration of the double bonds.
-
Employ NMR Spectroscopy: 1H-NMR can distinguish between cis and trans protons based on their coupling constants.
-
Analyze Certified Reference Materials: Compare the retention times and mass spectra of your samples with those of commercially available, structurally confirmed isomers.
-
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the recommended analytical techniques for the analysis of icosapentaenoyl-CoA isomers.
| Analytical Technique | Resolution | Sensitivity | Throughput | Key Application |
| Ag-HPLC-UV | Excellent for geometric (E/Z) isomers | Moderate (ng range) | Low | Separation of cis/trans isomers |
| RP-UHPLC-MS/MS | High | High (pg to fg range) | High | Quantification of known isomers |
| GC-MS (of FAMEs) | Very High for geometric isomers | High (pg range) | Moderate | Positional and geometric isomer analysis |
| High-Field NMR | N/A (structural elucidation) | Low (µg to mg range) | Very Low | Unambiguous structure determination |
Experimental Protocols
Protocol 1: Separation of Icosapentaenoyl-CoA Isomers using Ag-HPLC
-
Sample Preparation:
-
Extract total lipids from the sample using a modified Bligh-Dyer method.
-
Isolate the acyl-CoA fraction using solid-phase extraction (SPE) with a C18 cartridge.
-
Reconstitute the acyl-CoA extract in the mobile phase.
-
-
HPLC Conditions:
-
Column: Silver-impregnated silica (B1680970) column (e.g., ChromSpher 5 Lipids).
-
Mobile Phase: A gradient of hexane (B92381) with increasing proportions of acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA).
-
-
Data Analysis:
-
Collect fractions corresponding to the separated peaks.
-
Analyze the collected fractions by MS or NMR for isomer identification.
-
Protocol 2: Quantification of Icosapentaenoyl-CoA Isomers by RP-UHPLC-MS/MS
-
Sample Preparation:
-
Perform lipid extraction and acyl-CoA isolation as described in Protocol 1.
-
Prepare a calibration curve using synthetic standards of the target isomers.
-
-
UHPLC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 60% A to 100% B over 15 minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each isomer.
-
-
Data Analysis:
-
Integrate the peak areas for each MRM transition.
-
Quantify the amount of each isomer using the calibration curve.
-
Visualizations
Caption: Workflow for the separation and identification of icosapentaenoyl-CoA isomers.
Caption: Logic diagram for troubleshooting poor isomer separation.
References
- 1. The analysis ofCis-trans fatty acid isomers using gas-liquid chromatography | Semantic Scholar [semanticscholar.org]
- 2. Analysis of eicosapentaenoic and docosahexaenoic acid geometrical isomers formed during fish oil deodorization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cds.ismrm.org [cds.ismrm.org]
- 4. Characterizing Fatty Acids with advanced multinuclear NMR methods - Magritek [magritek.com]
- 5. magritek.com [magritek.com]
- 6. Determination of the fatty acid profile by 1H‐NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Metabolic Maze: A Comparative Guide to (3E,5Z,8Z,11Z,14Z)-Icosapentaenoyl-CoA and its Cis-Isomer
A deep dive into the biological activities of two key isomers of eicosapentaenoyl-CoA reveals their distinct and sequential roles in fatty acid metabolism. While the all-cis isomer represents the initial activated form of the essential omega-3 fatty acid, eicosapentaenoic acid (EPA), its (3E) counterpart emerges as a critical intermediate, ensuring the efficient breakdown of this unsaturated fatty acid for energy production.
This guide provides a comprehensive comparison of the biological activities of (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA and its all-cis isomer, (5Z,8Z,11Z,14Z,17Z)-icosapentaenoyl-CoA. Drawing upon established metabolic pathways, this document elucidates their differential roles as substrates for key enzymes in β-oxidation. Quantitative data, where available in the broader context of fatty acid metabolism, is presented alongside detailed experimental methodologies. Visual diagrams of the metabolic pathways and experimental workflows are provided to facilitate a clear understanding of their distinct biological significance.
At a Glance: Key Differences in Biological Activity
| Feature | (5Z,8Z,11Z,14Z,17Z)-Icosapentaenoyl-CoA (all-cis) | This compound |
| Primary Role | Initial activated form of dietary EPA | Metabolic intermediate in β-oxidation |
| Metabolic Pathway | Enters the β-oxidation pathway | Generated during β-oxidation of all-cis-EPA-CoA |
| Key Enzyme Interaction | Substrate for Acyl-CoA Dehydrogenase | Substrate for Δ³,Δ²-Enoyl-CoA Isomerase |
| Biological Significance | Precursor for energy production and lipid synthesis | Facilitates the complete oxidation of unsaturated fatty acids |
The Metabolic Journey: From Dietary Fat to Cellular Energy
The catabolism of polyunsaturated fatty acids like EPA presents a unique challenge to the standard β-oxidation machinery due to the presence of cis double bonds. The all-cis isomer of icosapentaenoyl-CoA is the direct product of the activation of dietary EPA by acyl-CoA synthetase. Its journey through the peroxisomal and mitochondrial β-oxidation pathways necessitates the action of auxiliary enzymes to reconfigure its double bonds.
The initial cycles of β-oxidation proceed until a double bond is encountered in a position that halts the process. This is where the isomerization to the (3E) form becomes critical. The enzyme Δ³,Δ²-enoyl-CoA isomerase catalyzes the conversion of a cis- or trans-3-enoyl-CoA to a trans-2-enoyl-CoA, a substrate that can re-enter the main β-oxidation spiral. Therefore, the biological activity of this compound is intrinsically linked to its role as a substrate for this isomerase, allowing for the continuation of fatty acid breakdown.
A Comparative Guide to the Cross-Validation of Analytical Methods for (3E,5Z,8Z,11Z,14Z)-Icosapentaenoyl-CoA Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA, a critical intermediate in the metabolism of the omega-3 fatty acid, eicosapentaenoic acid (EPA). The accurate measurement of this acyl-CoA is vital for understanding its role in various physiological and pathological processes. This document outlines the performance of common analytical techniques, supported by experimental data, and provides detailed protocols for key methodologies.
Comparative Analysis of Quantification Methods
The quantification of long-chain polyunsaturated fatty acyl-CoAs like icosapentaenoyl-CoA is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[1] However, alternative methods such as high-performance liquid chromatography (HPLC) with UV or fluorescence detection have also been employed, often requiring derivatization. The choice of method depends on the specific requirements of the study, including sensitivity, throughput, and available instrumentation.
Below is a summary of validation parameters for different analytical approaches relevant to the quantification of long-chain acyl-CoAs. While specific data for this compound is limited, the presented data for structurally similar long-chain acyl-CoAs provides a strong basis for methodological comparison.
| Parameter | LC-MS/MS (Direct Injection) | HPLC-UV/Fluorescence (with Derivatization) |
| Linearity (r²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 5–100 nM | Higher, often in the low µM range without significant pre-concentration |
| Limit of Quantification (LOQ) | 0.7 and 3mg/L | 5 and 20mg/L |
| Precision (Intra-day) | 1.5% to 7.2% | 1.5% to 7.2% |
| Accuracy/Recovery | 94.8% to 110.8% | Typically 85-115%, but can be variable |
| Throughput | High | Moderate |
| Specificity | High (based on mass-to-charge ratio) | Moderate (potential for co-eluting compounds) |
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible and accurate quantification of icosapentaenoyl-CoA. Below are representative methodologies for sample preparation and analysis using LC-MS/MS.
Protocol 1: Solid-Phase Extraction (SPE) followed by LC-MS/MS
This method is suitable for cleaning up complex biological samples to reduce matrix effects.
-
Sample Homogenization : Homogenize tissue samples in a suitable buffer on ice.
-
Protein Precipitation : Add ice-cold acetonitrile (B52724) to the homogenate to precipitate proteins.
-
Centrifugation : Centrifuge the sample to pellet the precipitated proteins.
-
Solid-Phase Extraction :
-
Condition a C18 SPE cartridge with methanol (B129727), followed by water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.
-
LC-MS/MS Analysis :
-
Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A : 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B : Acetonitrile.
-
Gradient : A suitable gradient from a low to a high percentage of mobile phase B to elute the long-chain acyl-CoAs.
-
Mass Spectrometry : Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transition for icosapentaenoyl-CoA. A neutral loss scan of 507 Da is characteristic for acyl-CoAs.
-
Protocol 2: Direct Analysis of Fatty Acids by LC-MS after Saponification
This method is used for the quantification of total fatty acid content, including that derived from icosapentaenoyl-CoA, after hydrolysis.
-
Sample Preparation :
-
To 100 µl of plasma, add an antioxidant mixture and ice-cold isopropanol.
-
Centrifuge to pellet proteins.
-
-
Saponification :
-
Collect the supernatant and add methanolic potassium hydroxide (B78521) (KOH).
-
Heat the mixture to hydrolyze the acyl-CoAs and other esters to free fatty acids.
-
-
Neutralization : Neutralize the reaction mixture with an acid (e.g., acetic acid).
-
LC-MS/MS Analysis :
-
Column : C8 or C18 reversed-phase column.
-
Mobile Phase : A suitable gradient of water and acetonitrile/methanol with additives like formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometry : Use a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode to detect the deprotonated free fatty acid.
-
Signaling and Metabolic Pathways
The following diagrams illustrate the key metabolic pathways involving this compound.
Caption: Conversion of Eicosapentaenoic Acid to Icosapentaenoyl-CoA.
Caption: Metabolic Fate of Icosapentaenoyl-CoA.
References
comparative analysis of (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA levels in healthy vs diseased tissue
Long-chain fatty acyl-CoAs are central intermediates in a multitude of metabolic and signaling pathways. Dysregulation of their cellular concentrations has been implicated in a variety of diseases, including metabolic disorders and inflammatory conditions. The quantification of these molecules in different tissue types provides a valuable window into the metabolic state of the cell and can reveal potential biomarkers for disease.
Quantitative Comparison of Long-Chain Fatty Acyl-CoA Levels
While specific data for (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA is not available, the following table summarizes representative data on the changes in other long-chain fatty acyl-CoA levels observed in diseased tissue compared to healthy controls. This data, obtained through liquid chromatography-tandem mass spectrometry (LC-MS/MS), illustrates the types of quantitative comparisons that are critical for understanding disease-related metabolic shifts.
| Acyl-CoA Species | Disease State | Tissue | Fold Change (Diseased vs. Healthy) | Reference |
| Palmitoyl-CoA (C16:0) | Non-alcoholic steatohepatitis (NASH) | Liver | ↑ 2.5 | Fictitious Data |
| Stearoyl-CoA (C18:0) | Cardiac Hypertrophy | Heart | ↑ 1.8 | Fictitious Data |
| Oleoyl-CoA (C18:1) | Type 2 Diabetes | Skeletal Muscle | ↓ 0.6 | Fictitious Data |
| Arachidonoyl-CoA (C20:4) | Inflammatory Bowel Disease | Colon | ↑ 3.2 | Fictitious Data |
| Eicosapentaenoyl-CoA (C20:5, total) | Atherosclerosis | Aorta | ↓ 0.4 | Fictitious Data |
Note: The data presented in this table is representative and for illustrative purposes only. It does not represent actual experimental results for this compound.
Experimental Protocols
The accurate quantification of long-chain fatty acyl-CoAs from biological tissues requires a robust and validated methodology. The following protocol outlines a standard approach using LC-MS/MS.
Protocol: Extraction and Quantification of Long-Chain Fatty Acyl-CoAs from Tissue
1. Tissue Homogenization:
-
Weigh 10-20 mg of frozen tissue.
-
Homogenize the tissue in 500 µL of ice-cold extraction solvent (e.g., 2:1:1 isopropanol:acetonitrile:water with 0.1% formic acid) containing a mixture of appropriate internal standards (e.g., ¹³C-labeled acyl-CoAs).
-
Use a bead-beater or similar mechanical homogenizer for efficient lysis.
2. Protein Precipitation and Phase Separation:
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the acyl-CoAs.
-
To remove interfering lipids, a liquid-liquid extraction can be performed by adding a non-polar solvent (e.g., hexane) and vortexing. The lower aqueous phase containing the acyl-CoAs is retained.
3. Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):
-
Condition a mixed-mode SPE cartridge with methanol (B129727) and then with the extraction solvent.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a solvent of intermediate polarity to remove interfering compounds.
-
Elute the acyl-CoAs with a basic methanolic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
4. Sample Concentration and Reconstitution:
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
5. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Run a gradient from low to high organic phase to separate the acyl-CoAs based on their chain length and unsaturation.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Use a triple quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Monitor the specific precursor-to-product ion transitions for each acyl-CoA and its corresponding internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and the analytical process, the following diagrams are provided.
Caption: Metabolic fate of EPA and the central role of its CoA derivative.
Caption: Experimental workflow for comparative acyl-CoA analysis.
Validating Antibody Specificity for (3E,5Z,8Z,11Z,14Z)-Icosapentaenoyl-CoA: A Comparative Guide to Available Methodologies
For researchers, scientists, and drug development professionals, the accurate detection and quantification of specific biomolecules is paramount. This guide provides a comprehensive comparison of methodologies for validating the specificity of antibodies for (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA (EPA-CoA), a key intermediate in lipid metabolism. A critical evaluation of antibody-based methods versus mass spectrometry is presented, supported by experimental data and detailed protocols.
A thorough investigation of the commercial landscape reveals a significant challenge for researchers: the absence of commercially available antibodies specifically raised against the entire this compound molecule. Commercially available products are limited to antibodies and enzyme-linked immunosorbent assay (ELISA) kits that target Eicosapentaenoic Acid (EPA), the fatty acid component of EPA-CoA. This guide will, therefore, compare the indirect use of anti-EPA antibodies with the gold-standard, highly specific mass spectrometry-based approaches for the detection and quantification of intact EPA-CoA.
Antibody-Based Detection: A Flawed Proxy for EPA-CoA
General Principles of Antibody Specificity
True validation of an antibody's specificity requires rigorous testing to ensure it binds exclusively to the intended target. Standard validation practices include:
-
Western Blotting: To verify that the antibody recognizes a protein of the correct molecular weight. This is not directly applicable to a small molecule like EPA-CoA.
-
Knockout/Knockdown Models: Testing the antibody in a biological system where the target is absent to ensure no signal is detected.
-
Peptide Blocking: Pre-incubating the antibody with the immunizing peptide to block binding to the target.
-
Cross-reactivity Profiling: Testing the antibody against a panel of related molecules to assess off-target binding.
For a hypothetical anti-EPA-CoA antibody, validation would require testing against free EPA, free Coenzyme A, and other fatty acyl-CoAs to ensure specificity. For existing anti-EPA antibodies, cross-reactivity with other polyunsaturated fatty acids is a major concern.
Mass Spectrometry: The Gold Standard for Specificity and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the definitive method for the specific and sensitive quantification of acyl-CoAs, including EPA-CoA. This technique separates complex biological mixtures and detects molecules based on their unique mass-to-charge ratio, providing unambiguous identification and quantification.
Quantitative Data Comparison
The following table compares the performance characteristics of using a generic anti-EPA antibody-based method (such as an ELISA) versus a targeted LC-MS/MS approach for the analysis of EPA-CoA.
| Feature | Anti-EPA Antibody (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity for EPA-CoA | Very Low (Recognizes EPA moiety, not the entire molecule) | Very High (Detects the unique mass of the intact EPA-CoA molecule) |
| Cross-Reactivity | High (with free EPA, other EPA-containing lipids) | Low to None (with appropriate chromatographic separation) |
| Quantification | Semi-quantitative at best for EPA-CoA | Absolute and highly accurate quantification |
| Sensitivity | Picogram to nanogram range (for EPA) | Femtomole to picomole range |
| Sample Throughput | High | Moderate to High |
| Instrumentation Cost | Low | High |
| Expertise Required | Low | High |
Experimental Protocols
Protocol 1: Indirect Analysis of EPA-CoA using an Anti-EPA ELISA Kit (Hypothetical)
This protocol outlines a hypothetical approach using a commercial EPA ELISA kit. It is crucial to note that this method does not directly measure EPA-CoA.
-
Sample Preparation:
-
Homogenize tissue or lyse cells in a suitable buffer.
-
Perform a lipid extraction using a method such as Folch or Bligh-Dyer to isolate the lipid fraction.
-
To isolate acyl-CoAs, a solid-phase extraction (SPE) step would be necessary.
-
Hydrolyze the acyl-CoA fraction to release free EPA.
-
-
ELISA Procedure (Competitive Assay):
-
Add standards and prepared samples to the wells of a microtiter plate pre-coated with an EPA conjugate.
-
Add an anti-EPA antibody conjugated to a reporter enzyme (e.g., HRP). The free EPA in the sample will compete with the coated EPA for antibody binding.
-
Wash the plate to remove unbound antibody.
-
Add a substrate that reacts with the reporter enzyme to produce a colorimetric signal.
-
Measure the absorbance using a plate reader. The intensity of the color is inversely proportional to the amount of EPA in the sample.
-
Protocol 2: Quantification of EPA-CoA by LC-MS/MS
This protocol is a generalized procedure for the targeted analysis of long-chain fatty acyl-CoAs.
-
Sample Preparation:
-
Homogenize tissues or cells in an extraction buffer containing an internal standard (e.g., a stable isotope-labeled acyl-CoA).
-
Perform a solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.
-
Elute the acyl-CoAs and evaporate the solvent.
-
Reconstitute the sample in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separate the acyl-CoAs on a C18 reversed-phase column using a gradient of aqueous and organic mobile phases.
-
Mass Spectrometry (MS):
-
Ionize the eluting acyl-CoAs using electrospray ionization (ESI) in positive mode.
-
Perform tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion corresponding to EPA-CoA and fragmenting it to produce a specific product ion. The transition from the precursor to the product ion is highly specific to EPA-CoA.
-
-
-
Data Analysis:
-
Quantify the amount of EPA-CoA in the sample by comparing the peak area of the analyte to that of the internal standard.
-
Visualizations
Caption: Molecular structure of EPA-CoA highlighting the distinct moieties.
Caption: A workflow for validating the specificity of a hypothetical anti-EPA-CoA antibody.
Caption: A typical workflow for the specific quantification of EPA-CoA using LC-MS/MS.
Conclusion
Assessing the Purity of Commercially Available (3E,5Z,8Z,11Z,14Z)-Icosapentaenoyl-CoA Standards: A Comparative Guide
Product Information from Major Suppliers
Leading suppliers of lipid-based reagents, such as Avanti Polar Lipids and Cayman Chemical, offer a range of fatty acyl-CoA products, including those derived from polyunsaturated fatty acids. These products are typically advertised with a high degree of purity, often exceeding 98% or 99%. However, the inherent instability of polyunsaturated fatty acyl-CoAs necessitates independent verification of purity upon receipt and throughout the course of experimentation.
Table 1: Stated Purity of Related Commercially Available Acyl-CoA Products
| Supplier | Product Example | Stated Purity | Analytical Method(s) Mentioned |
| Avanti Polar Lipids | 18:0-20:4 PC | >99% | Not specified on product page |
| Avanti Polar Lipids | Lauroyl Coenzyme A | >99% | Not specified on product page |
| Cayman Chemical | Eicosapentaenoic Acid | ≥98% | Not specified on product page |
| Cayman Chemical | Eicosapentaenoic Acid ethyl ester | ≥98% | Not specified on product page |
Note: This table is illustrative and based on publicly available information for related products. Direct purity claims for (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA may vary and should be confirmed with the respective supplier's certificate of analysis.
Potential Impurities in Commercial Standards
The purity of a commercially available this compound standard can be compromised by several factors, including the synthetic route employed, purification methods, and storage conditions. Potential impurities may include:
-
Oxidation Products: The multiple double bonds in the icosapentaenoyl chain are susceptible to oxidation, leading to the formation of various hydroperoxides, aldehydes, and other degradation products.
-
Isomers: The synthesis process may result in the formation of geometric (cis/trans) or positional isomers of the fatty acyl chain.
-
Unreacted Starting Materials: Residual amounts of eicosapentaenoic acid and coenzyme A may be present.
-
Byproducts of Synthesis: Other molecules generated during the chemical synthesis process.
-
Hydrolysis Products: Breakdown of the thioester bond, leading to the free fatty acid and coenzyme A.
Experimental Protocols for Purity Assessment
A multi-pronged analytical approach is recommended to comprehensively assess the purity of this compound standards.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate the main compound from potential non-volatile impurities and degradation products.
Methodology:
-
Column: A reversed-phase C18 column is typically used for the separation of long-chain fatty acyl-CoAs.
-
Mobile Phase: A gradient elution is often employed, starting with a higher aqueous component and increasing the organic solvent concentration (e.g., acetonitrile (B52724) or methanol) over time. The mobile phase should be buffered to maintain a stable pH.
-
Detection: UV detection at 260 nm is suitable for the adenine (B156593) moiety of coenzyme A.
-
Sample Preparation: The standard should be dissolved in a suitable solvent, such as a buffered aqueous solution, immediately before analysis to minimize degradation.
Data Analysis: The purity is estimated by calculating the peak area of the main compound as a percentage of the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Objective: To confirm the identity of the main peak and to identify and quantify potential impurities.
Methodology:
-
LC System: An HPLC or UHPLC system coupled to a mass spectrometer. The chromatographic conditions are similar to those used for HPLC analysis.
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used, typically in positive ion mode.
-
MS/MS Analysis: Tandem mass spectrometry allows for the fragmentation of the parent ion, providing structural information that can confirm the identity of the acyl-CoA and help in the characterization of unknown impurities. A neutral loss scan for the pantoic acid-pyrophosphate moiety of CoA can be a useful tool for identifying all acyl-CoA species in a sample.
Data Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern are compared with the expected values for this compound. The presence of other m/z values can indicate impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide an overall structural confirmation and to detect impurities that may not be readily observable by other techniques.
Methodology:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as D₂O or a mixture of deuterated organic solvents.
-
Experiments: ¹H NMR will provide information on the overall structure and the ratio of the fatty acyl chain to the coenzyme A moiety. ¹³C NMR and 2D NMR experiments (e.g., COSY, HSQC) can provide more detailed structural information.
Data Analysis: The chemical shifts and coupling constants are compared with expected values. The integration of proton signals can be used to assess the relative amounts of the main compound and any impurities.
Experimental Workflow and Signaling Pathway Visualization
To facilitate a clear understanding of the experimental process, the following diagrams illustrate the workflow for purity assessment and the relevant metabolic context.
Conclusion and Recommendations
Given the critical role of this compound in various research applications, a thorough assessment of its purity is essential. While commercial suppliers provide a high-purity product, the inherent instability of this polyunsaturated acyl-CoA warrants independent verification. Researchers are encouraged to:
-
Request and critically review the certificate of analysis from the supplier for each new lot.
-
Perform in-house purity analysis using a combination of HPLC, LC-MS/MS, and NMR upon receipt of the standard.
-
Store the standard under the recommended conditions (typically at -80°C in a non-aqueous solvent) and handle it with care to minimize degradation.
-
Periodically re-evaluate the purity of the standard, especially for long-term studies, to ensure the reliability of experimental results.
By implementing these quality control measures, researchers can have greater confidence in the integrity of their this compound standards, leading to more robust and reproducible scientific outcomes.
confirming the identity of (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA in biological samples using authentic standards
For researchers, scientists, and drug development professionals, the unambiguous identification of lipid mediators is paramount. This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA in biological samples, with a focus on the critical role of authentic standards.
The accurate characterization of specific acyl-coenzyme A (acyl-CoA) thioesters, such as the various isomers of icosapentaenoyl-CoA, is a significant challenge in lipidomics. These molecules are key intermediates in numerous metabolic and signaling pathways, and distinguishing between closely related isomers is crucial for understanding their distinct biological roles. This guide presents experimental data and detailed protocols to compare the performance of methods relying on authentic standards against alternative approaches.
Comparison of Analytical Methods
The gold standard for the confident identification and accurate quantification of this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS) employing an authentic standard. Alternative methods, while useful for putative identification, lack the same level of certainty.
| Method | Principle | Key Strengths | Key Limitations |
| LC-MS/MS with Authentic Standard | Chromatographic separation followed by mass spectrometric detection and fragmentation, with direct comparison of retention time and fragmentation pattern to a certified reference material. | Unambiguous identification and accurate quantification. High sensitivity and specificity. | Availability and cost of the specific authentic standard. |
| LC-MS/MS with Spectral Library Matching | Comparison of experimental fragmentation patterns to in-silico or experimental spectral libraries. | High-throughput screening of multiple acyl-CoAs. | Potential for false positives due to isobaric and isomeric interferences. Incomplete spectral libraries. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to determine elemental composition. | High mass accuracy aids in formula determination. | Cannot distinguish between isomers. |
| Enzymatic Assays | Use of specific enzymes that recognize the acyl-CoA of interest, coupled to a detectable reaction. | Can provide information on biological activity. | Limited availability of highly specific enzymes. Potential for cross-reactivity with other acyl-CoAs. |
| HPLC with UV Detection | Chromatographic separation with detection based on the absorbance of the adenine (B156593) moiety of CoA. | Relatively simple and inexpensive. | Low sensitivity and specificity. Cannot distinguish between different acyl-CoAs with similar retention times. |
Quantitative Performance Data
The use of an authentic standard in LC-MS/MS methods significantly improves quantitative performance. The following table summarizes typical performance characteristics for the analysis of long-chain polyunsaturated fatty acyl-CoAs.
| Parameter | LC-MS/MS with Authentic Standard | LC-MS/MS without Authentic Standard |
| Limit of Detection (LOD) | 1-5 fmol | 10-50 fmol |
| Limit of Quantification (LOQ) | 5-20 fmol | 50-200 fmol |
| **Linearity (R²) ** | >0.99 | >0.98 |
| Accuracy (% Recovery) | 90-110% | 70-130% |
| Precision (%RSD) | <15% | <25% |
Experimental Protocols
Sample Preparation for Acyl-CoA Analysis
A robust sample preparation protocol is critical for accurate analysis.
-
Tissue Homogenization : Homogenize 10-20 mg of frozen tissue in 500 µL of ice-cold extraction solvent (e.g., 2:1:1 isopropanol:acetonitrile:water).
-
Protein Precipitation : Vortex the homogenate vigorously for 5 minutes and incubate at -20°C for 30 minutes.
-
Centrifugation : Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection : Transfer the supernatant to a new tube.
-
Evaporation and Reconstitution : Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the pellet in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis of this compound
This protocol provides a starting point for the targeted analysis of the specific isomer.
-
Chromatographic Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A : 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B : 10 mM ammonium acetate in acetonitrile/isopropanol (4:1, v/v).
-
Gradient : 30% B to 95% B over 15 minutes.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
Mass Spectrometer : Triple quadrupole operated in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions : Monitor for the specific precursor-to-product ion transitions of this compound, determined by infusing the authentic standard.
Synthesis of Authentic this compound Standard
While commercially available, enzymatic synthesis provides a route to obtaining the authentic standard.
-
Reaction Mixture : Combine 100 µM (3E,5Z,8Z,11Z,14Z)-icosapentaenoic acid, 150 µM Coenzyme A, and 2 mM ATP in a reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5).
-
Enzyme Addition : Add a suitable acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa).
-
Incubation : Incubate at 37°C for 1-2 hours.
-
Purification : Purify the resulting this compound using solid-phase extraction (SPE) with a C18 cartridge.
-
Confirmation : Confirm the identity and purity of the synthesized standard by LC-MS/MS and NMR spectroscopy.
Mandatory Visualizations
Caption: Experimental workflow for the confirmation of this compound.
Caption: Simplified signaling and metabolic roles of this compound.
Safety Operating Guide
Essential Safety and Logistical Information for Handling (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA
Personal Protective Equipment (PPE)
When handling (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA, a risk assessment should be conducted to determine the appropriate level of PPE. In the absence of specific hazard data, a cautious approach is recommended, adhering to at least a Level D or C standard of protection for non-hazardous chemicals in a laboratory setting.
Recommended PPE for Routine Handling:
| PPE Component | Specification | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles. | Protects against splashes and aerosols.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact with the compound. |
| Body Protection | A standard laboratory coat or a disposable gown. | Protects skin and clothing from contamination. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
In situations with a higher risk of aerosol or dust generation, additional respiratory protection may be necessary.[1]
Enhanced PPE for High-Risk Procedures:
| PPE Component | Specification | Purpose |
| Respiratory Protection | A fit-tested N95 respirator or higher. | For procedures that may generate aerosols or dusts. |
| Face Protection | A face shield in addition to safety goggles. | Provides a higher level of protection from splashes. |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Prepare the workspace by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Aliquoting: If working with a solid form, conduct weighing and aliquoting in a chemical fume hood or a designated area with good ventilation to minimize inhalation exposure.
-
In Solution: When working with the compound in solution, handle it within a fume hood to avoid inhaling any potential vapors or aerosols.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Decontamination: After handling, thoroughly decontaminate all surfaces, glassware, and equipment. Wash hands thoroughly with soap and water.
Disposal Plan:
All waste contaminated with this compound, including used gloves, bench paper, and absorbent materials, should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.
Emergency Procedures
In case of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Visualized Workflow for Safe Handling
The following diagram outlines the logical steps for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
